cyclo(L-Pro-L-Val)

Catalog No.
S627326
CAS No.
2854-40-2
M.F
C10H16N2O2
M. Wt
196.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cyclo(L-Pro-L-Val)

CAS Number

2854-40-2

Product Name

cyclo(L-Pro-L-Val)

IUPAC Name

(3S,8aS)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

InChI

InChI=1S/C10H16N2O2/c1-6(2)8-10(14)12-5-3-4-7(12)9(13)11-8/h6-8H,3-5H2,1-2H3,(H,11,13)/t7-,8-/m0/s1

InChI Key

XLUAWXQORJEMBD-YUMQZZPRSA-N

SMILES

Array

Synonyms

(3S-trans)-Hexahydro-3-(1-methylethyl)-pyrrolo[1,2-a]pyrazine-1,4-dione;(S,S)-Hexahydro-3-isopropyl-pyrrolo[1,2-a]pyrazine-1,4-dione; (-)-(6S,9S)-Cyclo(prolylvalyl); Cyclo(L-Pro-L-Val); Cyclo(L-Val-L-Pro); Cyclo(L-prolyl-L-valine); Cyclo(L-prolyl-L-

Canonical SMILES

CC(C)C1C(=O)N2CCCC2C(=O)N1

Isomeric SMILES

CC(C)[C@H]1C(=O)N2CCC[C@H]2C(=O)N1

The exact mass of the compound cyclo(L-Pro-L-Val) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. It belongs to the ontological category of piperazinone in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Natural Producers and Bioactive Examples

Author: Smolecule Technical Support Team. Date: February 2026

DKPs are produced by a diverse range of organisms. The table below summarizes some characterized DKPs and their natural sources.

Table 1: Examples of Bioactive 2,5-Diketopiperazines and Their Sources

2,5-Diketopiperazine (DKP) Producing Organism Type of Organism Reported Bioactivity
Nocardioazines A & B Nocardiopsis sp. [1] Marine Actinomycete (Bacterium) Reverses drug resistance in cancer cell lines [1]
Cyclo-(L-Phe-L-Pro) Bacillus horneckiae-like strain [2] Bacterium (from marine sponge) Antimicrobial, antifungal, role in quorum sensing [2]
Aspkyncin Aspergillus aculeatus [3] Fungus Novel DKP incorporating L-kynurenine; potential therapeutic applications [3]
Brevianamide F Various Fungi [4] Fungus Hepatotoxic [4]
Verruculogen Various Fungi [4] Fungus Tremorogenic [4]
Spirotryprostatin B Various Fungi [4] Fungus Antimitotic arrest agent [4]
Gliotoxin Various Fungi [4] Fungus Cytotoxic [4]
Phenylahistin Various Fungi [4] Fungus Anti-cancer microtubule binding [4]

Biosynthetic Pathways

DKPs are primarily synthesized by two enzymatic pathways. The logical flow of these pathways is summarized in the diagram below.

G cluster_CDPS Pathway A: Cyclodipeptide Synthase (CDPS) cluster_NRPS Pathway B: Non-Ribosomal Peptide Synthetase (NRPS) Start Amino Acid Precursors CDPS Cyclodipeptide Synthase (CDPS) Start->CDPS NRPS Non-Ribosomal Peptide Synthetase (NRPS) Start->NRPS Activated amino acids LL_DKP Linear Dipeptide on Enzyme CDPS->LL_DKP Uses aminoacyl-tRNAs CDPS_Product Unmodified Cyclo-dipeptide (cWW) LL_DKP->CDPS_Product Cyclization Tailoring Tailoring Enzymes (e.g., Methyltransferases, Prenyltransferases) CDPS_Product->Tailoring CDPS_Final Final Functionalized DKP Tailoring->CDPS_Final NRPS_Product DKP Core (e.g., Aspkyncin) NRPS->NRPS_Product Condensation & Cyclization

Two primary enzymatic pathways for DKP biosynthesis.

The nocardioazine pathway exemplifies a distributed biosynthetic process involving multiple genomic loci and unique enzymes [1]:

  • Core Scaffold Formation: A cyclodipeptide synthase (CDPS) assembles cyclo-L-Trp-L-Trp [1]
  • Stereochemical Inversion: A unique aspartate/glutamate racemase homolog (NozR) acts as a D/L diketopiperazine isomerase, converting the LL-cWW precursor to DD-cWW using a catalytic dyad of cysteine residues [1]
  • Prenylation: A phytoene synthase-like (PSL) prenyltransferase (NozPT) catalyzes C3' prenylation of the DD-cWW intermediate [1]
  • Methylation: A rare dual-function S-adenosyl-L-methionine (SAM)-dependent methyltransferase (NozMT) performs both N-1' and C3 methylation as the final biosynthetic steps [1]

Key Experimental Methods

Research on DKP natural sources relies on specific experimental workflows, from gene discovery to compound characterization.

Table 2: Key Methodologies for Studying DKP Biosynthesis

Method Category Specific Technique Application in DKP Research
Gene Cluster Identification Genome Mining & Bioinformatics Identifying biosynthetic gene clusters (BGCs) encoding CDPSs, NRPSs, and tailoring enzymes [1] [3]
Heterologous Expression Expression in model hosts (e.g., Streptomyces lividans, Aspergillus nidulans) Confirming the function of a putative BGC and producing the DKP compound [1] [3]
In vitro Biochemistry Enzyme assays with synthetic substrates; Macromolecular modeling Characterizing the specific activity of individual enzymes (e.g., NozR isomerase, NozMT methyltransferase) [1]
Chemical Analysis LC-MS/MS, NMR spectroscopy, Chiral chromatography Identifying and characterizing DKP compounds, determining stereochemistry, and monitoring reactions [1] [2]

Workflow for Pathway Elucidation: A common approach to characterize a DKP pathway, as demonstrated for nocardioazine B, is outlined below [1]:

G Start Genome Sequencing A Bioinformatic Identification of Biosynthetic Gene Clusters Start->A B Heterologous Expression of Cluster in Model Host A->B C Metabolite Analysis (LC-MS/NMR) of Host Extract B->C D Chemical Complementation with Hypothesized Precursors C->D E In vitro Reconstitution with Purified Enzymes D->E End Confirmed DKP Biosynthetic Pathway E->End

A standard workflow for elucidating DKP biosynthetic pathways.

Significance in Drug Discovery

The structural and functional properties of DKPs make them attractive scaffolds for therapeutic development [4] [3]:

  • Constrained Scaffolds: DKPs are conformationally constrained and nearly planar, which can enhance binding affinity and selectivity [4]
  • Proteolytic Stability: The cyclic structure makes them resistant to degradation by proteases, a desirable property for drug candidates [4]
  • Diverse Functionalization: Diversity can be introduced at up to six positions, allowing for extensive optimization in medicinal chemistry campaigns [4]

References

cyclo(L-Pro-L-Val) biological activity discovery

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activities & Mechanisms

Cyclo(L-Pro-L-Val) demonstrates multiple bioactivities, primarily as an antifungal agent and a plant resistance inducer.

Biological Activity Observed Effect Producing Organism Key Experimental Findings
Antifungal Activity [1] Inhibition of fungal growth Pseudomonas aurantiaca IB5-10 [1] Inhibits the pathogenic fungus Rhizoctonia solani [1].
Induced Resistance in Plants [2] Suppression of Pine Wilt Disease (PWD) Bacillus thuringiensis JCK-1233 [2] Foliar treatment induced defense-related genes (PR-1, etc.) and significantly reduced disease severity in pine seedlings without direct nematicidal action [2].

The compound's effectiveness is linked to its structure as a cyclic dipeptide (diketopiperazine). These scaffolds possess extra-rigid conformations, high resistance to enzyme degradation, and increased cell permeability, which contribute to their bioactivity and make them attractive for drug discovery [1].

Detailed Experimental Protocols

Here are the methodologies used to elucidate the activities of cyclo(L-Pro-L-Val) and related compounds.

Protocol for Anti-Phytopathogenic Activity

This method describes how cyclo(L-Pro-L-Val) was identified as an antifungal agent against Rhizoctonia solani [1].

  • Step 1: Bacterial Cultivation and Metabolite Extraction

    • The producing bacterium (e.g., Pseudomonas aurantiaca IB5-10) is cultured in a suitable liquid medium like Tryptic Soy Broth (TSB) [3].
    • The culture broth is centrifuged to remove bacterial cells [3].
    • The cell-free supernatant is mixed with an organic solvent like ethyl acetate (1:1 v/v) in a separating funnel to extract hydrophobic compounds [3].
    • The organic phase is collected, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated using a rotary evaporator to obtain a crude extract [3].
  • Step 2: Compound Isolation and Identification

    • The crude extract is analyzed and purified using techniques like preparative Thin-Layer Chromatography (TLC) or more advanced methods [3].
    • The final identification of cyclo(L-Pro-L-Val) is confirmed through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) [3].
  • Step 3: Antifungal Activity Assay

    • The antifungal activity is typically evaluated using a poisoned food technique or a similar assay [1].
    • The purified compound or extract is incorporated into Potato Dextrose Agar (PDA) at a specific concentration.
    • A mycelial plug of the target fungus (e.g., R. solani) is placed in the center of the PDA plate.
    • The plates are incubated, and the inhibition of mycelial growth is measured and compared to an untreated control [1].
Protocol for Induced Resistance in Pine Trees

This protocol outlines how cyclo(L-Pro-L-Val) was shown to induce systemic resistance in pine seedlings against Pine Wilt Disease [2].

  • Step 1: Treatment of Plant Material

    • Pine seedlings are cultivated under controlled greenhouse conditions.
    • A solution of the purified cyclo(L-Pro-L-Val) (or a culture suspension of B. thuringiensis JCK-1233) is foliar-sprayed onto the seedlings [2].
  • Step 2: Gene Expression Analysis (qRT-PCR)

    • After treatment, plant tissues are sampled.
    • RNA is extracted and used to synthesize complementary DNA (cDNA).
    • Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) is performed with specific primers for pathogenesis-related (PR) genes (e.g., PR-1, PR-2, PR-3, PR-4, PR-5, PR-6, PR-9, PR-10) [2].
    • The expression levels of these defense-related genes in treated plants are compared to those in untreated controls to confirm the induction of the plant's immune response [2].
  • Step 3: In Vivo Disease Suppression Assay

    • Treated and untreated pine seedlings are inoculated with the pine wood nematode (PWN), Bursaphelenchus xylophilus.
    • The plants are monitored for the development of disease symptoms.
    • Disease severity is recorded and statistically analyzed to confirm the protective effect of the pretreatment with cyclo(L-Pro-L-Val) [2].

Signaling Pathway Diagram

The following diagram illustrates the mechanism by which cyclo(L-Pro-L-Val) induces resistance in plants, as demonstrated in the study on Pine Wilt Disease [2]. This process involves the activation of the plant's innate immune system, leading to a primed defense state.

G Plant Resistance Induction by cyclo(L-Pro-L-Val) Application Application SAR Systemic Acquired Resistance (SAR) Application->SAR Activates PR1 PR-1 Gene SAR->PR1 Upregulates PR2 PR-2 Gene SAR->PR2 Upregulates PR_Other ... (Other PR genes) SAR->PR_Other Upregulates Defense Enhanced Defense Response PR1->Defense Leads to PR2->Defense Leads to PR_Other->Defense Leads to Protection Disease Suppression Defense->Protection Results in

Diagram of cyclo(L-Pro-L-Val) induced plant defense mechanism.

Research Context and Comparisons

To provide a broader context, the anti-quorum sensing activity of structurally related CDPs is a significant area of research. The following diagram generalizes how CDPs like cyclo(L-Pro-L-Tyr) can interfere with bacterial communication, a mechanism that may be relevant for understanding the full potential of cyclo(L-Pro-L-Val) [4].

G Generalized Anti-Quorum Sensing Mechanism of Cyclic Dipeptides CDP Cyclic Dipeptide (e.g., cyclo(L-Pro-L-Tyr)) LasR Receptor Protein (LasR) CDP->LasR Antagonizes Inhibits QS Quorum Sensing Pathway LasR->QS Regulates AI Native Autoinducer (3OC12-HSL) AI->LasR Binds to Activates Virulence Virulence Factor Production QS->Virulence Controls

Generalized anti-quorum sensing mechanism of cyclic dipeptides.

It is worth noting that the presence or absence of hydroxyl groups on the CDP structure can significantly influence its biological activity and cytotoxicity. For instance, cyclo(L-Pro-L-Phe), which lacks a hydroxyl group, showed stronger virulence factor inhibition but higher cytotoxicity compared to its hydroxylated counterparts [4].

References

Application Notes: Synthesis and Characterization of Cyclo(L-Pro-L-Val)

Author: Smolecule Technical Support Team. Date: February 2026

Cyclo(L-Pro-L-Val), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class, is a simple yet structurally constrained macrocycle. Its synthesis presents significant challenges due to the ring strain of the 12-membered ring and the potential for epimerization during cyclization [1]. Recent advances in synthetic methodology, particularly direct aminolysis using a β-thiolactone precursor, have enabled efficient production of such constrained structures with high yields and minimal epimerization [1]. These peptides are of great interest due to their diverse biological activities, including antimicrobial and anticancer properties, as demonstrated by related proline-based cyclic dipeptides [2] [3].

Detailed Experimental Protocols

Protocol 1: Conventional Solution-Phase Synthesis of Cyclo(L-Pro-L-Val)

This protocol outlines a traditional approach to synthesizing cyclo(L-Pro-L-Val), adapted from methods used for the analogous cyclic tetrapeptide cyclo(-L-Pro-L-Val-L-Pro-L-Val-) [4].

  • Linear Precursor Synthesis: The linear peptide sequence H-L-Pro-L-Val-OH is assembled using standard solution-phase peptide synthesis techniques.

    • Amino Acid Protection: Utilize Boc (tert-butoxycarbonyl) for the N-terminus of L-Valine and standard protecting groups for side chains if applicable. The C-terminal Proline can be used with a protecting group suitable for later cleavage and activation.
    • Coupling Reactions: Activate the C-terminus of N-protected L-Proline using coupling reagents such as DCC (N,N'-Dicyclohexylcarbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). The activated Proline is then coupled with the N-protected L-Valine.
    • Deprotection: After coupling, the N-terminal Boc group is removed using trifluoroacetic acid (TFA) in DCM to yield the linear dipeptide H-L-Pro-L-Val-OH [4].
  • Macrocyclization: The key and most challenging step is the head-to-tail cyclization of the linear dipeptide.

    • Activation and Cyclization: Dissolve the linear precursor H-L-Pro-L-Val-OH in a mixture of DMF and DCM. Activate the C-terminus with HATU and a base such as DIPEA (N,N-Diisopropylethylamine) at a high dilution (typical concentration of 1-5 mM) to minimize dimerization and oligomerization. Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours [4] [1].
    • Reaction Monitoring: Monitor the reaction progress by analytical reversed-phase HPLC or TLC.
  • Purification and Characterization:

    • Work-up: Upon completion, quench the reaction, concentrate under reduced pressure, and purify the crude product.
    • Purification: Purify the cyclic peptide using preparative reversed-phase HPLC with a C18 column and a water-acetonitrile gradient containing 0.1% formic acid.
    • Characterization: Confirm the identity and purity of cyclo(L-Pro-L-Val) using LC-MS (Liquid Chromatography-Mass Spectrometry) for molecular weight confirmation and NMR spectroscopy to verify the cyclic structure and rule out epimerization [4] [5].
Protocol 2: Modern Synthesis via β-Thiolactone Direct Aminolysis

This innovative method, highly effective for constrained cyclo-tetrapeptides, provides a robust pathway for synthesizing challenging cyclic peptides like cyclo(L-Pro-L-Val) with superior efficiency [1].

  • Synthesis of Linear β-Thiolactone Precursor: The linear precursor H-L-Pro-L-Val-β-thiolactone is prepared. The β-thiolactone moiety at the C-terminus acts as a highly reactive and conformationally constrained activating group.

  • Macrocyclization via Direct Aminolysis:

    • Reaction Setup: Dissolve the linear β-thiolactone precursor H-L-Pro-L-Val-β-thiolactone in PBS buffer (Phosphate Buffered Saline, pH 7.45) at a concentration of 1 mM. Add 1 equivalent of sodium tetraborate decahydrate (Borax) as an additive to facilitate the reaction.
    • Reaction Conditions: Stir the reaction mixture at ambient temperature for ~8.5 hours. The release of ring strain from the thietane ring drives efficient intramolecular aminolysis between the N-terminal amine and the C-terminal β-thiolactone, forming the cyclic dipeptide with minimal epimerization and oligomerization [1].
    • Reaction Monitoring: Monitor the reaction by LC-MS until completion.
  • Purification and Characterization:

    • Purification: Purify the crude product directly via preparative reversed-phase HPLC.
    • Characterization: Analyze the final cyclic dipeptide using LC-MS and NMR to confirm structure and high purity.

The following diagram illustrates the direct aminolysis cyclization workflow using the β-thiolactone strategy:

G Start Linear Precursor H-L-Pro-L-Val-β-thiolactone Condition Reaction Conditions Start->Condition P1 PBS Buffer, pH 7.45 Condition->P1 P2 1 equiv. Borax (Na₂B₄O₇) Condition->P2 Cyclization Direct Aminolysis Cyclization P1->Cyclization  Ambient Temp.  8.5 Hours P2->Cyclization Product Purified Product cyclo(L-Pro-L-Val) Cyclization->Product  Prep HPLC  Purification

Comparative Synthesis Data

Table 1: Quantitative Comparison of Cyclo(L-Pro-L-Val) Synthesis Methods

Synthetic Method Key Reagent / Condition Reported Yield (for analogous peptides) Key Advantages Key Challenges
Conventional (HATU) HATU, DIPEA, DMF/DCM ~7% [1] Uses common peptide coupling reagents; well-established protocol. Low yield due to ring strain; significant epimerization and oligomerization risk.
β-Thiolactone Aminolysis β-thiolactone, Borax, PBS Buffer >58% [1] High yield; minimal epimerization; aqueous buffer system; reduced oligomerization. Requires synthesis of the β-thiolactone precursor.

Analytical Quantification Protocol for Biological Matrices

Accurate quantification of cyclic dipeptides in complex biological samples is crucial for pharmacokinetic and pharmacodynamic studies. The following LC-MS/MS method is adapted from protocols used for quantifying bioactive peptides in human synovial fluid [5].

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of biological matrix (e.g., plasma, synovial fluid), add 300 µL of ice-cold acetonitrile (3:1 solvent-to-sample ratio) to precipitate proteins.
    • Vortex vigorously for 1 minute and centrifuge at >10,000 × g for 10 minutes at 4°C.
    • Transfer the clear supernatant to a new vial and evaporate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
    • Reconstitute the dried extract in 100 µL of a water/methanol (95:5) mixture containing 0.1% formic acid for LC-MS/MS analysis [5].
  • LC-MS/MS Analysis:

    • Chromatography:
      • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
      • Mobile Phase A: Water with 0.1% formic acid.
      • Mobile Phase B: Acetonitrile with 0.1% formic acid.
      • Gradient: 5% B to 95% B over 10-15 minutes.
      • Flow Rate: 0.3 mL/min.
      • Column Temperature: 40°C.
      • Injection Volume: 5-10 µL [5].
    • Mass Spectrometry (HESI-MS/MS):
      • Ionization: Heated Electrospray Ionization (HESI) in positive ion mode.
      • Detection: Multiple Reaction Monitoring (MRM).
      • Optimize MS parameters (collision energy, fragmentor voltage) by infusing a pure standard of cyclo(L-Pro-L-Val).
      • Use a stable isotope-labeled internal standard for precise quantification [5].
  • Method Validation: The bioanalytical method should be validated for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, and recovery according to regulatory guidelines.

Biological Relevance and Applications

While direct studies on cyclo(L-Pro-L-Val) are limited in the provided search results, research on closely related proline-based cyclic dipeptides highlights their significant therapeutic potential.

  • Antimicrobial and Antiviral Activity: cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) isolated from Lactobacillus plantarum demonstrate efficacy against multidrug-resistant bacteria and the influenza A (H3N2) virus [2]. The combination of different cyclic dipeptides can show superior effects compared to individual compounds, suggesting a synergistic action [2].
  • Anticancer Activity: A consortium of proline-based CDPs, including cis-cyclo(L-Phe-L-Pro), has shown promising anti-breast cancer activity by inducing G1-phase arrest and mitochondria-mediated apoptosis. These compounds also inhibit cancer stem cell characteristics and reduce tumor volume in mouse models without systemic toxicity [3].
  • Conformation-Dependent Bioactivity: The biological activity of cyclic peptides can be highly dependent on their backbone conformation. For instance, the sequence isomer cyclo(-L-Pro-L-Val-L-Pro-L-Val-) with an L-L-L-L sequence showed different biological effects (retarding stem-growth in rice) compared to its L-D-L-D counterpart (promoting root-growth), linked to its distinct cis-trans-cis-trans backbone conformation [4].

Summary

The synthesis of cyclo(L-Pro-L-Val) exemplifies the progress in peptide chemistry. While conventional coupling methods are viable, the modern β-thiolactone direct aminolysis strategy offers a superior pathway with higher yields and fewer side reactions, making it highly suitable for producing this constrained scaffold for research and drug development [1]. Its quantification in complex media is reliably achieved through robust LC-MS/MS protocols. The demonstrated biological activities of structurally related proline-based cyclic dipeptides—spanning antimicrobial, antiviral, and anticancer effects—underscore the significant potential of cyclo(L-Pro-L-Val) and its analogs as promising therapeutic leads worthy of further investigation [2] [3].

References

Documented Antimicrobial Activities of cyclo(L-Pro-L-Val)

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the known antimicrobial activities of cyclo(L-Pro-L-Val) based on current literature.

Assay Type / Activity Tested Organisms / Context Key Findings / Potency Citation
Antimicrobial Plant pathogenic microorganisms (e.g., Rhodococcus fascians LMG 3605); Gram-positive (Gram+) plant pathogens Shows similar toxicity to chloramphenicol at comparable concentrations; has potential as a biopesticide. [1]
Anti-α-glucosidase Pediococcus italicum FUN2 (Source organism) Exhibits inhibitory effects on α-glucosidase activity. [2]
Antiviral (Influenza A/H3N2) Methanol SPE fractions from Lactobacillus plantarum LBP-K10 culture filtrate Listed among CDPs with suggested antiviral potential, though its individual contribution to the active fraction was less prominent than other CDPs. [2]

Experimental Workflow for Antimicrobial Profiling

Based on the general context from the search results, the following diagram outlines a logical workflow for profiling the antimicrobial activity of a compound like cyclo(L-Pro-L-Val). You can use this as a guide to design your experiments.

Start Start: Compound Cyclo(L-Pro-L-Val) Prep Compound Preparation • Solubilize in DMSO • Prepare working concentrations Start->Prep AssayDesign Antimicrobial Assay Design Prep->AssayDesign Meth1 Broth Microdilution (MIC Determination) AssayDesign->Meth1 Meth2 Agar Diffusion (Zone of Inhibition) AssayDesign->Meth2 Analysis Analysis & Validation Meth1->Analysis Meth2->Analysis End Report Minimum Inhibitory Concentration (MIC) Analysis->End

Key Experimental Considerations

To help you establish a protocol, here are some specific details and general methodologies derived from the search results:

  • Compound Sourcing and Preparation: cyclo(L-Pro-L-Val) is a bacterial metabolite that can be sourced from suppliers like InvivoChem for research purposes [1]. For solubility:

    • In vitro: It is soluble in DMSO at 100 mg/mL (509.55 mM) [1].
    • In vivo: Common formulations for compounds with low water solubility can include mixtures of DMSO, Tween 80, and saline, or using 2-Hydroxypropyl-β-cyclodextrin as a vehicle [1]. The use of cyclodextrins as a drug vehicle has been shown to improve the antitumor effect of CDPs in mouse models, suggesting it is a viable approach for enhancing bioavailability [3].
  • Reference Methodologies: While a full protocol for cyclo(L-Pro-L-Val) is not available, the search results point to established microbiological methods:

    • The broth dilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial substances [4].
    • Research on similar cyclic dipeptides (e.g., cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro)) often involves plaque-forming assays to evaluate antiviral activity against viruses like influenza A/H3N2 [2].

How to Proceed Without a Full Protocol

Since a dedicated protocol is not available, I suggest you:

  • Consult Standard Guidelines: Refer to established standards like the CLSI (Clinical & Laboratory Standards Institute) M07 document for broth dilution methods for bacteria or CLSI M27 for yeast assays [4].
  • Adapt from Similar Studies: Use the methodologies described in the cited research on closely related cyclic dipeptides as a template, substituting the compound where appropriate [2] [5].

References

Compound Characterization & Application Potential

Author: Smolecule Technical Support Team. Date: February 2026

Cyclo(L-Pro-L-Val) is a 2,5-diketopiperazine (DKP), a class of cyclic dipeptides known for their diverse biological activities and structural stability [1] [2]. Its potential as a biopesticide stems from its direct toxic effects on plant pathogens.

The table below summarizes the key characteristics of cyclo(L-Pro-L-Val):

Property Description
IUPAC Name (3S,8aS)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione [3]
CAS Number 2854-40-2 [1] [3] [4]
Molecular Formula C₁₀H₁₆N₂O₂ [1] [3] [4]
Molecular Weight 196.25 g/mol [1] [3] [4]
Chemical Structure A cyclic dipeptide formed from L-Proline and L-Valine [1]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone [3] [4]
Mechanism of Action Toxic activity against phytopathogenic microorganisms; inhibits Gram-positive phytopathogenic bacteria [1]
Potential Application Development as a biopesticide [1]

Quantitative Efficacy Data

The biological activity of cyclo(L-Pro-L-Val) has been quantitatively assessed against specific pathogens. For context, its toxicity has been compared to Chloramphenicol, a known antibiotic, and found to be similar at comparable concentrations [1].

The following table summarizes its efficacy profile:

Assay Type Target Pathogen/Organism Key Findings Citation
Antimicrobial Activity Phytopathogenic microorganisms (e.g., Rhodococcus fascians LMG 3605) Shows toxic activity [1] [1]
Antimicrobial Activity Gram-positive phytopathogenic bacterium Demonstrates inhibitory effects [1] [1]
Cytotoxicity & Anti-inflammatory In vitro cell-based assays Significantly inhibits IKKα/IκBα/NF-κB phosphorylation and iNOS/COX-2 activation in a concentration-dependent manner [4] [4]

Experimental Protocol: Evaluating Anti-Phytopathogenic Activity

This protocol outlines a standard method for assessing the efficacy of cyclo(L-Pro-L-Val) against bacterial plant pathogens, based on common microbiological techniques.

Principle: The assay measures the zone of inhibition around a sample-containing disk, which indicates the compound's ability to prevent bacterial growth.

Materials:

  • Test Compound: Cyclo(L-Pro-L-Val) (e.g., >98% purity from commercial suppliers like TargetMol, MedChemExpress, or BioCrick) [1] [3] [4].
  • Solvent Control: Dimethyl Sulfoxide (DMSO). Prepare a stock solution, for instance, at 90 mg/mL [4].
  • Test Microorganism: Gram-positive phytopathogenic bacterium (e.g., Rhodococcus fascians LMG 3605) [1].
  • Growth Media: Appropriate agar and broth for the target bacterium (e.g., Mueller-Hinton Agar).
  • Equipment: Sterile Petri dishes, micropipettes, sterile filter paper disks (6 mm), incubator.

Procedure:

  • Inoculum Preparation: Adjust the turbidity of a bacterial broth culture to match a 0.5 McFarland standard.
  • Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of an agar plate using a sterile swab.
  • Disk Application: Aseptically place sterile filter paper disks on the inoculated agar.
  • Compound Application: Apply a specific volume (e.g., 10 μL) of the cyclo(L-Pro-L-Val) solution to the disk. A DMSO-only disk serves as the negative control, and a known antibiotic disk serves as the positive control (e.g., Chloramphenicol) [1].
  • Diffusion and Incubation: Allow the plates to stand for a pre-diffusion period (e.g., 30 minutes at room temperature), then incubate at the optimal temperature for the test bacterium (e.g., 37°C for 16-18 hours).
  • Measurement: After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters using a caliper.

Advanced Protocol: Solid-Phase Extraction from Culture

This advanced protocol describes a high-throughput method for isolating and purifying cyclo(L-Pro-L-Val) and similar cyclic dipeptides from bacterial culture filtrates, optimizing yield for downstream testing [2].

Principle: Use C18-based solid-phase extraction (SPE) with a methanol gradient to selectively elute cyclic dipeptides like cyclo(L-Pro-L-Val) from the crude culture filtrate.

Materials:

  • Source: Culture Filtrate (CF) of a producing bacterium (e.g., Lactobacillus plantarum LBP-K10).
  • SPE Cartridges: C18-based solid-phase extraction cartridges.
  • Eluents: Water, and methanol in water (5% to 50% v/v in 5% increments).
  • Equipment: Vacuum manifold, centrifuge, HPLC vials.

Procedure:

  • Conditioning: Condition the C18 SPE cartridge with methanol followed by equilibrating with water or a weak buffer.
  • Loading: Load the clarified and acidified culture filtrate onto the cartridge.
  • Washing: Wash with 5-30% methanol to remove impurities and organic acids.
  • Elution: Elute the target compounds stepwise with a methanol gradient from 35% to 50% methanol. Collect individual fractions (MeSPEfs), for example, MeSPEf-35, MeSPEf-40, etc [2].
  • Concentration and Analysis: Evaporate the methanol from the collected fractions and reconstitute the residue in a suitable solvent (e.g., DMSO). The 35-45% methanol fractions are expected to contain the bioactive cyclic dipeptides and can be screened for antimicrobial activity [2].

Molecular Mechanism of Action

While the exact pesticidal mechanism is an area of ongoing research, cyclo(L-Pro-L-Val) has demonstrated a potent anti-inflammatory effect in biochemical studies by inhibiting the NF-κB signaling pathway [4]. This pathway is critical in regulating immune and stress responses in plants and animals. The diagram below illustrates this mechanism, which may contribute to its role in mitigating pathogen-induced plant stress.

mechanism Molecular Mechanism of Cyclo(L-Pro-L-Val) ProVal Cyclo(L-Pro-L-Val) IKK_complex IKK Complex (IKKα/IKKβ) ProVal->IKK_complex Inhibits Phosphorylation Phosphorylation IKK_complex->Phosphorylation IkB IκBα (Inhibitor) Degradation Degradation IkB->Degradation NFkB_inactive NF-κB (Inactive Cytosolic Complex) NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Activation Translocation Translocation NFkB_active->Translocation Nucleus Nucleus TargetGene Pro-Inflammatory Gene Expression Nucleus->TargetGene Phosphorylation->IkB Targets Degradation->NFkB_inactive Releases Translocation->Nucleus

Workflow for Biopesticide Development

The following diagram outlines a comprehensive workflow from the initial isolation of cyclo(L-Pro-L-Val) to the final evaluation of its biopesticidal efficacy, integrating the protocols described above.

workflow Biopesticide Development Workflow Start Bacterial Culture (Lactobacillus plantarum) Step1 Harvest and Filter (Culture Filtrate) Start->Step1 Step2 Solid-Phase Extraction (C18, MeOH Gradient) Step1->Step2 Step3 Fraction Collection (35%-45% MeOH) Step2->Step3 Step4 Bioactivity Screening (Anti-microbial Assay) Step3->Step4 Step5 Compound Identification (GC-MS, HPLC) Step4->Step5 Step6 Mechanism of Action Study (e.g., NF-κB Pathway) Step5->Step6 End Biopesticide Formulation Step6->End

Conclusion and Future Perspectives

Cyclo(L-Pro-L-Val) is a promising candidate for biopesticide development, demonstrating direct toxicity against key plant pathogens. Its activity against Gram-positive bacteria like R. fascians and its ability to modulate key inflammatory pathways underscore its potential. Future work should focus on field trials, formulation development for stability and delivery, and further elucidation of its specific mode of action against a broader range of plant pathogens.

References

Comprehensive Application Notes and Protocols: cyclo(L-Pro-L-Val) against Gram-Positive Plant Pathogens

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

cyclo(L-Pro-L-Val) (CAS No. 2854-40-2) is a 2,5-diketopiperazine (DKP), a class of cyclic dipeptides known for their structural stability and diverse biological activities. It has emerged as a promising candidate for agricultural applications due to its potent activity against various Gram-positive plant pathogens [1] [2]. These naturally occurring compounds are produced by several microorganisms, including Lysobacter capsici AZ78, Streptomyces spp., and others, highlighting their role in microbial defense and their potential as eco-friendly biopesticides [3] [4]. The following document provides detailed application notes, experimental protocols, and mechanistic insights to support researchers in evaluating and utilizing cyclo(L-Pro-L-Val).

Biological Activity Summary

cyclo(L-Pro-L-Val) exhibits a dual mode of action, combining direct antimicrobial activity with the ability to induce the plant's own defense system, known as systemic acquired resistance (SAR) [5].

Direct Antimicrobial Activity

The table below summarizes the quantitative efficacy of cyclo(L-Pro-L-Val) against specific plant pathogens.

Table 1: Direct Antimicrobial Activity of cyclo(L-Pro-L-Val)

Pathogen / Organism Assay Type Activity / Result Reference / Context
Rhodococcus fascians LMG 3605 Toxicity assay Showed similar toxicity to chloramphenicol at comparable concentrations. [2] [3]
Gram-positive plant pathogens General activity Inhibits growth of various Gram-positive plant pathogens. [2] [6]
Bacillus cereus TISTR687 Minimum Inhibitory Concentration (MIC) MIC: 256 µg/mL [4]
Bacillus subtilis TISTR008 Minimum Inhibitory Concentration (MIC) MIC: 128 µg/mL [4]
Staphylococcus aureus TISTR885 Minimum Inhibitory Concentration (MIC) MIC: 256 µg/mL [4]
Streptomyces antimicrobicus BN122 (Endophyte) Source organism Produces bioactive cyclo(L-Pro-L-Val). [4]
Plant Defense Induction

Research on related cyclodipeptides, such as cyclo(L-Pro-L-Pro), has demonstrated their ability to prime plant immune responses, suggesting a possible similar role for cyclo(L-Pro-L-Val) [5].

Key Induced Defense Responses include:

  • Stomatal closure: A physical barrier against pathogen entry.
  • Production of reactive oxygen species (ROS): A rapid defense signaling event.
  • Cytosolic Ca²⁺ and nitric oxide (NO) production: Key secondary messengers in defense signaling.
  • Up-regulation of defense genes: Specifically, the Pathogenesis-Related gene PR-1a.
  • Increase in cellular salicylic acid (SA) levels: A central hormone in the Systemic Acquired Resistance (SAR) pathway [5].

The following diagram illustrates the conceptual framework of its dual mode of action, combining direct antimicrobial effects with the induction of plant systemic resistance.

G cluster_direct Direct Antimicrobial Action cluster_induced Plant Defense Induction Compound cyclo(L-Pro-L-Val) DirectAction Direct Toxicity to Pathogens Compound->DirectAction InducedDefense Activation of Plant Immune Responses Compound->InducedDefense Biofilm Potential Anti-Biofilm Activity (suggested by related CDPs) Compound->Biofilm GramPositive Inhibition of Gram-positive Bacteria DirectAction->GramPositive Outcome Outcome: Reduced Disease Severity DirectAction->Outcome MIC Measurable MIC/MBC GramPositive->MIC EarlyEvents Early Signaling Events InducedDefense->EarlyEvents SAR Systemic Acquired Resistance (SAR) InducedDefense->SAR InducedDefense->Outcome ROS Reactive Oxygen Species (ROS) EarlyEvents->ROS CaNO Cytosolic Ca²⁺ & NO production EarlyEvents->CaNO Stomata Stomatal Closure EarlyEvents->Stomata SA Salicylic Acid (SA) Accumulation SAR->SA PRgenes PR-1a Gene Expression SA->PRgenes Biofilm->Outcome

Experimental Protocols

Protocol: In Vitro Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard microbiological methods and specific research applications [3] [4].

I. Principle The MIC is the lowest concentration of an antimicrobial compound that prevents visible growth of a microorganism. It is a standard measure for evaluating compound efficacy in vitro.

II. Materials

  • Test compound: cyclo(L-Pro-L-Val) (≥98% purity) [2].
  • Solvent: Dimethyl sulfoxide (DMSO). The final concentration of DMSO in the assay should not exceed 1% (v/v) to avoid cytotoxicity [1] [2].
  • Bacterial strains: Target Gram-positive plant pathogens (e.g., Rhodococcus fascians, Bacillus spp.).
  • Growth medium: Appropriate broth (e.g., Mueller-Hinton, Tryptic Soy Broth).
  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer (for measuring optical density at ~600 nm).

III. Procedure

  • Stock Solution Preparation: Dissolve cyclo(L-Pro-L-Val) in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).
  • Broth Dilution: Perform two-fold serial dilutions of the stock solution in the growth medium across the microtiter plate. Ensure the DMSO concentration is normalized in all wells.
  • Inoculum Preparation: Adjust the turbidity of a fresh bacterial culture to a 0.5 McFarland standard, then dilute in broth to achieve a final inoculum of approximately 5 × 10⁵ CFU/mL in each well.
  • Incubation: Seal the plate and incubate at the optimal temperature for the test pathogen (e.g., 28°C for many plant pathogens) for 16-24 hours.
  • Growth Assessment: Determine visible growth or measure the Optical Density (OD) at 600 nm. The MIC is the lowest compound concentration that inhibits visible growth, showing clear medium compared to the growth control.

IV. Key Considerations

  • Include a growth control (inoculum without compound) and a sterility control (medium only).
  • Include a positive control (e.g., chloramphenicol) to validate the assay [3].
  • To determine the Minimum Bactericidal Concentration (MBC), subculture broth from clear wells onto agar plates. The MBC is the lowest concentration that kills ≥99.9% of the inoculum [4].
Protocol: In Vivo Plant Protection Assay

This protocol evaluates the efficacy of cyclo(L-Pro-L-Val) in reducing disease severity in a whole-plant system [5].

I. Principle This assay tests the compound's ability to protect plants from pathogen infection, evaluating both direct antimicrobial effects and induced resistance.

II. Materials

  • Plant Material: Suitable model plants (e.g., Nicotiana benthamiana).
  • Pathogen: Virulent strain of a Gram-positive plant pathogen.
  • Treatment Solutions: cyclo(L-Pro-L-Val) formulated for plant application (see Section 3.3). A negative control (e.g., formulation solvent) is mandatory.

III. Procedure

  • Plant Growth: Grow plants under controlled conditions to a standardized age and size.
  • Compound Application:
    • Preventive Treatment: Apply the compound solution (e.g., by spray or soil drench) 24-48 hours before pathogen challenge.
    • Therapeutic Treatment: Apply the compound after pathogen inoculation to assess curative potential.
  • Pathogen Challenge: Inoculate plants with the pathogen using a standardized method (e.g., spray, injection).
  • Disease Assessment: Monitor plants over 7-14 days. Score disease severity using a standardized scale (e.g., 0 for no symptoms, 5 for severe wilting/necrosis). Compare disease index between treated and control groups.
  • Gene Expression Analysis (Optional): To confirm induction of SAR, use qRT-PCR to measure the expression level of defense marker genes like PR-1a in treated versus control plants [5].

IV. Key Considerations

  • Maintain consistent environmental conditions (humidity, temperature, light) throughout the experiment.
  • Use a randomized block design with sufficient replicates for statistical analysis.
Protocol: Formulation and Solubility Guidelines

Proper formulation is critical for in vivo application and handling in the lab [1] [2].

Table 2: Formulation and Solubility of cyclo(L-Pro-L-Val)

Application Route Formulation Composition (v/v) Final Working Concentration Example Notes
In Vitro Stock 100 mg/mL in DMSO 10-100 mM Clear, colorless solution. Stable at -20°C for months. [1]
Injection 1 DMSO : Tween 80 : Saline = 10 : 5 : 85 2.5 mg/mL For small animal studies. [1] [2]
Injection 2 DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 2.5 mg/mL Alternative injectable formulation. [2]
Oral 1 Suspend in 0.5% CMC-Na (carboxymethylcellulose sodium) 2.5 mg/mL Forms a stable suspension for oral gavage in animals. [1] [2]
Foliar Spray Suspend in 0.2% Carboxymethyl cellulose or 0.25% Tween 80 To be determined empirically Common formulation for plant application. Ensure even coverage.

Mechanism of Action: Signaling Pathways

The bioactivity of cyclo(L-Pro-L-Val) involves complex interactions at the molecular level. The following diagram integrates known and proposed mechanisms based on current research.

G cluster_plant In Plant Cells cluster_pathogen In Pathogen Cells cluster_animal In Animal / Mammalian Cells (Therapeutic Potential) CK cyclo(L-Pro-L-Val) P1 Priming of Plant Defense CK->P1 PT1 Direct Antimicrobial Action CK->PT1 A1 Anti-inflammatory Signaling CK->A1 Reported P2 Early Signaling P1->P2 P3 Ca²⁺ Flux NO Production ROS Burst P2->P3 P4 Stomatal Closure P3->P4 P5 Salicylic Acid (SA) Biosynthesis P3->P5 P6 Activation of SA-dependent Pathway P5->P6 P7 PR-1a Gene Expression P6->P7 P8 Systemic Acquired Resistance (SAR) P7->P8 Outcome2 Outcome: Reduced Disease P8->Outcome2 PT2 Cell Membrane Disruption? (Mode of action under investigation) PT1->PT2 PT3 Inhibition of Quorum Sensing? PT1->PT3 PT4 Growth Inhibition Cell Death PT2->PT4 PT3->PT4 PT4->Outcome2 A2 Inhibition of IKKα/β Phosphorylation A1->A2 A3 Inhibition of IκBα Degradation A2->A3 A4 Inhibition of NF-κB Activation A3->A4 A5 Downregulation of iNOS & COX-2 A4->A5 Outcome3 Outcome: Anti-inflammatory Effect A5->Outcome3

References

cyclo(L-Pro-L-Val) solubility DMSO methanol

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data for Cyclo(L-Pro-L-Val)

The following table summarizes the key quantitative solubility data available for Cyclo(L-Pro-L-Val) from a commercial supplier's analysis [1].

Solvent Concentration Achieved Solution Conditions & Notes
DMSO 50 mg/mL (254.78 mM) Requires ultrasonic assistance; the solution is hygroscopic (absorbs moisture from the air). Use newly opened DMSO for best results [1].
Water Information missing Solubility in water is not explicitly stated in the available data [1].
Ethanol Information missing Solubility in ethanol is not explicitly stated in the available data [1].
Methanol Information missing Solubility in methanol is not explicitly stated in the available data [1].

Experimental Protocols

Here are detailed methodologies for handling Cyclo(L-Pro-L-Val) in a research setting, based on the data available.

Protocol 1: Preparing a Stock Solution in DMSO

This protocol is for creating a concentrated stock solution, commonly used for in vitro assays [1].

  • Calculation: Determine the mass of Cyclo(L-Pro-L-Val) needed to achieve the desired concentration and volume (e.g., 50 mg/mL).
  • Weighing: Accurately weigh the required amount of the compound.
  • Solvent Addition: Add the appropriate volume of freshly opened, anhydrous DMSO to the compound.
  • Dissolution: Sonicate the mixture to aid in dissolving the powder completely.
  • Storage: Aliquot the prepared stock solution into smaller volumes and store it at -20°C. Avoid repeated freeze-thaw cycles to maintain stability. Under these conditions, the stock solution is typically stable for about one month [1].
Protocol 2: Cell Viability (MTT) Assay

This protocol, derived from a published study on cyclic dipeptides, can be used to assess the cytotoxicity of Cyclo(L-Pro-L-Val) [2].

  • Cell Seeding: Plate colorectal cancer HT-29 cells (or your cell line of interest) in a 96-well plate and allow them to adhere overnight.
  • Treatment: Prepare serial dilutions of Cyclo(L-Pro-L-Val) from the DMSO stock solution in the cell culture medium. Treat the cells with these solutions for a set period (e.g., 48 hours).
  • Viability Measurement: Add MTT (3-(4, 5-dimethylthiazol-2-yl)-2, 5-diphenyltetrazolium bromide) solution to each well and incubate. Metabolically active cells will convert MTT into purple formazan crystals.
  • Solubilization and Analysis: Dissolve the formazan crystals with a solvent (like isopropanol) and measure the absorbance using a microplate reader. The absorbance value correlates with the number of viable cells [2].

The experimental workflow for these protocols can be visualized as follows:

cluster_stock Stock Solution Protocol cluster_assay MTT Assay Protocol Start Start Experiment Stock Prepare DMSO Stock Solution Start->Stock Assay Perform MTT Assay Stock->Assay Analyze Analyze Results Assay->Analyze S1 1. Calculate and Weigh Compound S2 2. Add Fresh DMSO S1->S2 S3 3. Sonicate to Dissolve S2->S3 S4 4. Aliquot and Store at -20°C S3->S4 A1 1. Seed Cells in 96-well Plate A2 2. Treat with Compound Dilutions A1->A2 A3 3. Add MTT Reagent and Incubate A2->A3 A4 4. Solubilize and Measure Absorbance A3->A4

Biological Activity & Research Context

Understanding the compound's bioactivity is crucial for designing relevant experiments.

  • Cytotoxic Activity: Cyclo(L-Pro-L-Val) has demonstrated dose-dependent cytotoxicity. In one study, treatment of suspension cells with 10, 20, and 30 μg/mL of the compound for 48 hours resulted in 65%, 73%, and 80% cell lethality, respectively [1].
  • Research Applications: This diketopiperazine is a metabolite of interest in cancer research. A study in Scientific Reports isolated it from the bacterium Exiguobacterium acetylicum and evaluated its potential to induce apoptosis (programmed cell death) in colorectal cancer cells, showing significant inhibition of cell viability [2].

Critical Notes for Researchers

  • Solubility Gaps: The provided data is specific to DMSO. No quantitative solubility data is available for methanol or ethanol in the search results. This is a significant gap for formulating the compound in different solvents.
  • Handling and Storage: The hygroscopic nature of DMSO solutions is a critical practical consideration, as water absorption can affect concentration and compound stability over time. Proper aliquoting and storage are essential [1].
  • Experimental Reproducibility: The cited cytotoxicity data [1] comes from a supplier's documentation. For rigorous research, these results should be validated and optimized within your specific experimental system.

References

Comprehensive Application Notes and Protocols: Preparation and Characterization of cyclo(L-Pro-L-Val) Stock Solutions for Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cyclic Dipeptides and cyclo(L-Pro-L-Val)

Cyclic dipeptides, also known as diketopiperazines (DKPs), represent the simplest cyclic forms of peptides with remarkable structural rigidity and diverse biological activities. These compounds are characterized by a six-membered lactam ring core formed through the cyclization of two amino acid residues. Among DKPs, proline-containing variants like cyclo(L-Pro-L-Val) have garnered significant research interest due to their enhanced metabolic stability, improved cell permeability, and unique spatial orientation of side chains that facilitate specific interactions with biological targets [1]. The inherent chirality of these compounds, with two stereocenters in the ring structure, makes stereochemical assignment crucial as it directly influences biological activity [2].

cyclo(L-Pro-L-Val), specifically classified as a 2,5-diketopiperazine, has demonstrated significant bioactive potential against plant pathogenic microorganisms, particularly showing toxicity against Gram-positive bacterial pathogens such as R. fascians LMG 3605. Research indicates that its efficacy is comparable to conventional antibiotics like chloramphenicol at equivalent concentrations, suggesting potential applications as a biopesticide or antimicrobial agent in agricultural and pharmaceutical contexts [3]. The compound occurs naturally in various organisms including Chromocleista and Penicillium herquei, but for research purposes, synthetic versions with defined stereochemistry are typically employed to ensure experimental reproducibility [3].

Molecular Properties and Physicochemical Characteristics

Structural Characteristics

cyclo(L-Pro-L-Val) features a rigid diketopiperazine core that confers exceptional stability against enzymatic degradation, a characteristic advantage over linear peptides. The presence of L-valine and L-proline in the cyclic structure creates specific chiral centers that dictate its three-dimensional orientation and biological interactions. The molecular formula is C₁₀H₁₆N₂O₂ with a molecular weight of 196.25 g/mol [3]. The compound's structure includes both hydrogen bond donor and acceptor sites, facilitating interactions with biological targets through specific intermolecular bonding [1].

Physicochemical Properties

The following table summarizes key physicochemical parameters of cyclo(L-Pro-L-Val):

Table 1: Physicochemical Properties of cyclo(L-Pro-L-Val)

Property Value Description
Molecular Formula C₁₀H₁₆N₂O₂ -
Molecular Weight 196.25 g/mol -
CAS Number 2854-40-2 -
Hydrogen Bond Donor Count 1 Capacity to donate one H-bond
Hydrogen Bond Acceptor Count 2 Capacity to accept two H-bonds
Rotatable Bond Count 1 Indicates moderate flexibility
LogP 0.398 Moderate lipophilicity
Heavy Atom Count 14 -
Complexity 275 Relatively complex cyclic structure
Defined Atom Stereocenter Count 2 Two chiral centers (L-configuration)

The compound presents as a white to off-white solid powder at room temperature and exhibits moderate lipophilicity (LogP = 0.398), suggesting reasonable solubility in both aqueous and organic solvents [3]. This balanced solubility profile makes it suitable for various biological assay systems. The single rotatable bond indicates significant structural constraint, which contributes to its metabolic stability and predictable conformation in biological systems.

Stock Solution Preparation Protocols

Solubility Profiling

Understanding the solubility characteristics of cyclo(L-Pro-L-Val) is fundamental to developing effective stock solutions for experimental use. The following table provides detailed solubility data in various solvents:

Table 2: Solubility Profile of cyclo(L-Pro-L-Val)

Solvent Solubility Concentration Applications
DMSO Freely soluble 100 mg/mL (509.55 mM) Primary stock solution, in vitro assays
Water Sparingly soluble Not specified Aqueous dilutions limited
Ethanol Moderately soluble Not specified Alternative solvent for specific applications
Methanol Moderately soluble Not specified Analytical preparations

As evidenced by the solubility data, DMSO serves as the optimal solvent for preparing concentrated stock solutions of cyclo(L-Pro-L-Val), allowing for concentrations up to 100 mg/mL (509.55 mM) [3]. This high solubility in DMSO facilitates the preparation of concentrated master stocks that can be subsequently diluted into aqueous assay systems while maintaining the compound in solution.

Primary Stock Solution Preparation in DMSO

Materials Required:

  • cyclo(L-Pro-L-Val) powder (purity ≥98%) [3]
  • Anhydrous DMSO (molecular biology grade)
  • Analytical balance (capable of measuring 0.1-10 mg)
  • Sterile microcentrifuge tubes (1.5-2.0 mL capacity)
  • Piperettes and appropriate tips
  • Vortex mixer
  • Sonicator (optional)

Step-by-Step Protocol:

  • Weighing: Accurately weigh the desired amount of cyclo(L-Pro-L-Val) powder using an analytical balance. For a 10 mL stock solution at 100 mg/mL, measure 1000 mg of compound.
  • Solvent Addition: Transfer the weighed compound to an appropriate container and add the required volume of DMSO to achieve the target concentration. For example, add 10 mL DMSO to 1000 mg compound for 100 mg/mL concentration.
  • Dissolution: Vortex the mixture vigorously for 2-3 minutes until the powder is completely dissolved. If necessary, briefly warm the solution to 37°C or sonicate for 1-2 minutes to facilitate complete dissolution.
  • Quality Assessment: Visually inspect the solution for complete clarity and absence of particulate matter.
  • Aliquoting: Divide the stock solution into single-use aliquots in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
  • Storage: Label aliquots clearly with compound name, concentration, date, and storage conditions. Store at -20°C for short-term use (1 month) or -80°C for long-term storage (6 months) [3].

Calculation Example: For a 5 mM stock solution in 5 mL DMSO:

  • Required mass = (5 mM) × (0.19625 g/mol) × (0.005 L) = 0.0049 g or 4.9 mg
Working Solution Preparation for Biological Assays

The following workflow diagram illustrates the systematic process for preparing stock solutions and experimental working solutions of cyclo(L-Pro-L-Val):

workflow cluster_1 Primary Stock Solution cluster_2 Storage & Preservation cluster_3 Experimental Application Start Start Solution Preparation Weigh Weigh cyclo(L-Pro-L-Val) powder Start->Weigh DMSO Add anhydrous DMSO Weigh->DMSO Weigh->DMSO Dissolve Vortex/Sonicate until clear DMSO->Dissolve DMSO->Dissolve Aliquot Aliquot into single-use vials Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store Aliquot->Store Dilute Dilute for experimental use Store->Dilute Assay Apply to assay system Dilute->Assay Dilute->Assay

Diagram 1: Workflow for cyclo(L-Pro-L-Val) Stock Solution Preparation

For biological assays requiring specific concentrations, the concentrated DMSO stock can be diluted in appropriate buffers or culture media. It is critical to ensure that the final DMSO concentration in biological assays does not exceed 0.1-1.0% (v/v) to maintain cell viability and prevent solvent-mediated effects.

Storage and Stability Guidelines

Storage Conditions

Proper storage is essential for maintaining the stability and bioactivity of cyclo(L-Pro-L-Val) solutions. The following table summarizes recommended storage conditions:

Table 3: Storage Conditions and Stability Profiles

Form Temperature Duration Additional Protection
Powder -20°C 3 years Protect from moisture and light
Powder 4°C 2 years Protect from moisture and light
DMSO Stock -80°C 6 months Single-use aliquots, sealed environment
DMSO Stock -20°C 1 month Single-use aliquots, sealed environment
Working Solution 4°C 1 week Protected from light
Working Solution Room temperature Several days For immediate use only

For long-term stability, storing the compound as a powder at -20°C provides the best preservation, with stability maintained for up to 3 years under these conditions [3]. When preparing stock solutions, single-use aliquoting is strongly recommended to minimize repeated freeze-thaw cycles that can compromise stability through degradation or epimerization at chiral centers [2].

Stability Monitoring

Regular assessment of stock solution integrity is recommended through:

  • Visual inspection for discoloration or precipitation
  • Periodic biological activity testing using reference assays
  • Analytical verification via HPLC or MS for long-stored solutions
  • UV-Vis spectroscopy to detect degradation products (molar absorptivity ε-value can be used for quantification) [2]

Biological Activity and Research Applications

Antimicrobial Applications

cyclo(L-Pro-L-Val) demonstrates significant antimicrobial properties against plant pathogenic microorganisms. Research has shown particular efficacy against Gram-positive bacteria, including R. fascians LMG 3605, with toxicity comparable to chloramphenicol at equivalent concentrations [3]. This specific antimicrobial profile suggests potential applications as a biopesticide for agricultural use or as a lead compound for developing novel antibacterial agents targeting Gram-positive pathogens.

The compound's structural rigidity and chiral configuration contribute to its biological activity, as stereochemistry is a known determinant of function in diketopiperazines [2]. The L-Pro-L-Val configuration found in naturally occurring isolates appears to be the bioactive stereoisomer, though comprehensive structure-activity relationship studies comparing all stereoisomers would provide further insight into optimal configurations for maximum antimicrobial efficacy.

Potential Research Applications

Beyond its documented antimicrobial effects, cyclo(L-Pro-L-Val) presents several promising research applications:

  • Chemical Biology Tool: The compound's specific interactions with biological targets make it valuable for studying microbial communication systems and identifying novel cellular receptors [1].
  • Lead Compound Optimization: The DKP scaffold provides a privileged structure for medicinal chemistry optimization, allowing for structural modifications to enhance potency, selectivity, or pharmacokinetic properties [1].
  • Biofilm Studies: Related DKPs have demonstrated effects on bacterial biofilm formation [2], suggesting potential applications for cyclo(L-Pro-L-Val) in microbial ecology and biofilm disruption research.
  • Cancer Research: While not directly documented for cyclo(L-Pro-L-Val), proline-based DKPs in general have demonstrated anticancer properties [1], suggesting possible investigation in oncology applications.

Formulation Strategies for Biological Assays

In Vitro Formulations

For cell-based assays, appropriate formulation is crucial to maintain compound bioavailability while minimizing solvent toxicity. The following table presents optimized formulation protocols for various experimental applications:

Table 4: Experimental Formulation Protocols for Biological Assays

Application Formulation Composition Preparation Method Final DMSO Concentration
Injection Formulation 1 DMSO:Tween 80:Saline = 10:5:85 Add 50μL Tween 80 to 100μL DMSO stock, then 850μL saline 1%
Injection Formulation 2 DMSO:PEG300:Tween 80:Saline = 10:40:5:45 Sequential addition with mixing 1%
Injection Formulation 3 DMSO:Corn oil = 10:90 Direct mixture 1%
Oral Formulation 1 0.5% CMC Na suspension Suspend compound in 0.5% carboxymethylcellulose sodium 0%
Oral Formulation 2 PEG400 solution Direct dissolution in PEG400 0%
Cell Culture DMSO:Media = 1:1000 Dilute DMSO stock in culture media 0.1%

These formulations have been adapted from recommended protocols for cyclic dipeptides and related compounds [3]. The injection formulations provide options for parenteral administration in animal studies, while the oral formulations facilitate gastrointestinal delivery. For in vitro cell culture studies, maintaining DMSO concentrations below 0.1% is critical to avoid cellular toxicity while ensuring adequate compound solubility.

Concentration Calculations for Experimental Use

The following dot script illustrates the decision-making process for selecting appropriate formulation strategies based on research applications:

formulation Application Research Application Cell Cell Culture Studies Application->Cell Animal Animal Studies Application->Animal Microbial Microbial Assays Application->Microbial Plant Plant Pathogen Studies Application->Plant Form1 DMSO Stock Diluted in Culture Media (0.1% DMSO) Cell->Form1 Form2 Injectable Formulations (DMSO:Tween:Saline) Animal->Form2 Form4 Direct DMSO Dilution in Growth Media Microbial->Form4 Form3 Aqueous Suspension with 0.5% CMC Na Plant->Form3

Diagram 2: Formulation Strategy Selection Based on Research Application

Technical Considerations and Troubleshooting

Common Technical Challenges

Researchers may encounter several technical challenges when working with cyclo(L-Pro-L-Val):

  • Precipitation Issues: If compound precipitates from solution upon dilution, consider:

    • Gradual, stepwise dilution with constant vortexing
    • Slight warming of the solution to 25-30°C
    • Alternative formulation approaches with enhanced surfactants
    • Sonication for 1-2 minutes to resuspend
  • Biological Activity Variability: Inconsistent results in biological assays may stem from:

    • Epimerization at chiral centers during storage [2]
    • Degradation due to repeated freeze-thaw cycles
    • Solvent evaporation changing actual concentration
    • Incomplete dissolution before aliquoting
  • Analytical Verification: For critical applications, verify compound integrity and concentration using:

    • HPLC with UV detection (using published ε-values for quantification) [2]
    • Mass spectrometry for identity confirmation
    • NMR for structural verification and detection of degradation
Optimization Strategies

To ensure reproducible and reliable experimental results with cyclo(L-Pro-L-Val):

  • Standardize Dissolution Protocols: Always use the same dissolution method (vortexing time, temperature, sonication) across experiments.
  • Validate Stock Concentrations: Periodically verify stock solution concentrations using UV spectrophotometry based on published molar absorptivity values.
  • Minimize Freeze-Thaw Cycles: Maintain strict aliquoting practices and discard aliquots after single use.
  • Document Stereochemical Integrity: For long-term studies, periodically verify stereochemical purity using electronic circular dichroism (ECD) if available, as ECD can clearly differentiate DKP stereoisomers [2].

Conclusion

cyclo(L-Pro-L-Val) represents a promising diketopiperazine scaffold with demonstrated biological activities and potential applications across multiple research domains. The protocols and application notes presented here provide researchers with comprehensive guidelines for the proper preparation, characterization, and application of cyclo(L-Pro-L-Val) stock solutions. Particular attention to stereochemical integrity, appropriate formulation strategies, and optimized storage conditions will ensure maximum compound stability and reproducible experimental results. As research on cyclic dipeptides continues to expand, these standardized protocols will facilitate the systematic investigation of cyclo(L-Pro-L-Val)'s mechanism of action and potential therapeutic or agricultural applications.

References

In Vitro Bioactivity and Testing Protocols for Cyclo(L-Pro-L-Val)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Cyclo(L-Pro-L-Val) is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class. With a molecular weight of 196.25 g/mol, it falls within a category of peptides recognized for their stability and potential as pharmaceutical scaffolds [1]. This compound exhibits dual antimicrobial and anti-inflammatory activities, making it a molecule of interest for both agricultural and therapeutic applications [2].

Its anti-inflammatory effect is primarily mediated through the inhibition of the NF-κB signaling pathway. Research indicates that cyclo(L-Pro-L-Val) can inhibit the phosphorylation of key signaling molecules, including IKKα, IKKβ, and I-κBα, thereby preventing the activation and nuclear translocation of the transcription factor NF-κB. This, in turn, leads to the downregulation of the expression of inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), ultimately reducing the production of nitric oxide (NO) and other inflammatory mediators [2].

Quantitative Bioactivity Data Summary

The following tables summarize key quantitative data from in vitro studies on cyclo(L-Pro-L-Val).

Table 1: Anti-inflammatory Activity in RAW 264.7 Macrophages [2]

Assay Type Cell Line/Model Concentration Key Results Significance/Value
NO Production Inhibition LPS-stimulated RAW 264.7 25-100 µM Significant inhibition of NO production; effect equivalent to L-NMMA (positive control) IC₅₀ not specified, but effect is concentration-dependent
Western Blot Analysis LPS-stimulated RAW 264.7 50 µM, 100 µM Inhibited phosphorylation of IKKα/β, I-κBα, and NF-κB; suppressed iNOS and COX-2 expression Confirmed mechanism of action via NF-κB pathway inhibition

Table 2: Antimicrobial Activity and Cytotoxicity Profile [2]

Assay Type Organism/Cell Line Concentration Key Results Significance/Value
Antibacterial Activity Rhodococcus fascians LMG 3605 MIC = 19.6 mg/mL Toxic activity comparable to 25 mg/mL Chloramphenicol Potency against plant pathogen
Cytotoxicity (MTT Assay) Human HCT-116 cells > 100 µM EC₅₀ > 100 µM Low cytotoxicity in human colon carcinoma cell line
Cytotoxicity (MTT Assay) Human HEK293 cells > 100 µM EC₅₀ > 100 µM Low cytotoxicity in human embryonic kidney cell line

Detailed Experimental Protocols

Protocol: Inhibition of NO Production in Macrophages

This protocol assesses the anti-inflammatory activity of cyclo(L-Pro-L-Val) by measuring its ability to inhibit lipopolysaccharide (LPS)-induced NO production in RAW 264.7 murine macrophages [2].

  • Materials and Reagents:

    • Cell Line: RAW 264.7 macrophage cell line.
    • Test Compound: cyclo(L-Pro-L-Val) (prepared as a stock solution in DMSO).
    • Inducer: Lipopolysaccharide (LPS) from E. coli.
    • Control: L-NMMA (NG-Monomethyl-L-arginine), an iNOS inhibitor.
    • Assay Kit: Griess reagent system for nitrite measurement.
    • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well culture plate at a density of (1 \times 10^5) cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
    • Pre-treatment: Pre-treat the cells with varying concentrations of cyclo(L-Pro-L-Val) (e.g., 25, 50, and 100 µM) for 1 hour. Include control groups (vehicle control with DMSO and a positive control like L-NMMA).
    • Stimulation: Co-incubate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and iNOS expression.
    • Nitrite Measurement: After 24 hours, collect 100 µL of cell culture supernatant from each well. Mix with an equal volume of Griess reagent and incubate at room temperature for 10-15 minutes.
    • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. Determine the nitrite concentration in each sample by comparing to a standard curve of sodium nitrite.
    • Data Analysis: Calculate the percentage inhibition of NO production relative to the LPS-only stimulated control group.
Protocol: Western Blot Analysis of NF-κB Pathway

This protocol details the steps to analyze the effect of cyclo(L-Pro-L-Val) on the protein expression and phosphorylation levels of key components in the NF-κB pathway [2].

  • Materials and Reagents:

    • Antibodies: Phospho-specific antibodies against IKKα/β, I-κBα, and NF-κB p65. Antibodies for total protein and for iNOS and COX-2.
    • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Other: SDS-PAGE gels, PVDF or nitrocellulose membranes, ECL detection reagents.
  • Procedure:

    • Cell Treatment and Lysis: Treat RAW 264.7 cells as described in the NO production protocol (e.g., pre-treatment with 50 and 100 µM cyclo(L-Pro-L-Val) for 1 hour, followed by LPS stimulation for 24 hours). After treatment, lyse the cells using ice-cold RIPA buffer and centrifuge to collect the supernatant.
    • Protein Quantification and Electrophoresis: Determine the protein concentration of the lysates using a BCA or Bradford assay. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
    • Protein Transfer: Transfer the separated proteins from the gel to a membrane.
    • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with specific primary antibodies diluted in blocking buffer overnight at 4°C. The next day, incubate with appropriate HRP-conjugated secondary antibodies.
    • Signal Detection: Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
    • Data Analysis: Normalize the band intensity of phospho-proteins to their total protein or a loading control (e.g., β-actin) to determine the level of pathway inhibition.
Protocol: Antibacterial Activity Assay (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of cyclo(L-Pro-L-Val) against bacterial pathogens like Rhodococcus fascians [2].

  • Materials and Reagents:

    • Bacterial Strain: Rhodococcus fascians LMG 3605.
    • Culture Medium: Appropriate broth medium (e.g., Tryptic Soy Broth).
    • Positive Control: Chloramphenicol.
  • Procedure:

    • Inoculum Preparation: Grow the bacterial strain to mid-log phase and adjust the turbidity to a standard density (e.g., 0.5 McFarland standard).
    • Compound Dilution: Prepare a two-fold serial dilution of cyclo(L-Pro-L-Val) in a 96-well microtiter plate using the culture broth.
    • Inoculation: Add the standardized bacterial inoculum to each well.
    • Incubation and Reading: Incubate the plate at the optimal temperature for the test organism (e.g., 28°C) for 24-48 hours. The MIC is defined as the lowest concentration of the compound that completely prevents visible growth.

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action and a generalized experimental workflow for evaluating cyclo(L-Pro-L-Val).

G LPS LPS IKK IKK Complex (IKKα/β) LPS->IKK Activates IkB I-κBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_Nuc NF-κB (p65/p50) (Nucleus) NFkB->NFkB_Nuc Translocates iNOS iNOS NFkB_Nuc->iNOS Transcribes COX2 COX-2 NFkB_Nuc->COX2 Transcribes NO NO Production iNOS->NO Inflammation Inflammatory Response COX2->Inflammation Inhibitor Cyclo(L-Pro-L-Val) Inhibitor->IKK Inhibits Invisible

Figure 1: Anti-inflammatory mechanism of cyclo(L-Pro-L-Val) via NF-κB pathway inhibition.

G Start Cell Seeding & Attachment (24h) PreTreat Pre-treatment with Cyclo(L-Pro-L-Val) (1h) Start->PreTreat Stimulate LPS Stimulation (24h) PreTreat->Stimulate Analysis Analysis Method? Stimulate->Analysis WB Western Blot Analysis->WB Protein Expression Griess Griess Assay (NO Measurement) Analysis->Griess NO Production End Data Analysis & Interpretation WB->End Griess->End

Figure 2: Experimental workflow for anti-inflammatory activity assessment.

Discussion and Conclusion

The data indicates that cyclo(L-Pro-L-Val) is a bioactive cyclic dipeptide with a compelling in vitro profile. Its low cytotoxicity (EC₅₀ > 100 µM) in human cell lines like HCT-116 and HEK293, combined with significant anti-inflammatory and antimicrobial effects at lower concentrations, suggests a favorable therapeutic window for further investigation [2].

The compound's ability to specifically target the NF-κB pathway provides a rational mechanistic basis for its observed anti-inflammatory effects. This makes it a valuable tool for researching inflammation-related diseases and a promising candidate for the development of biopesticides in agriculture and therapeutics for inflammation-related diseases [2]. Furthermore, the stability and structural versatility inherent to cyclic peptides, as highlighted in the literature, support the potential for optimizing cyclo(L-Pro-L-Val) for enhanced potency and drug-like properties [1].

References

cyclo(L-Pro-L-Val) gene expression profiling MRSA

Author: Smolecule Technical Support Team. Date: February 2026

Foundational Knowledge & Core Techniques

The following resources from your search provide established methods for the molecular characterization of MRSA and quantitative gene expression analysis, which form the essential toolkit for your proposed study.

  • Molecular Characterization of MRSA: A 2022 study offers a detailed protocol for the molecular typing of MRSA isolates from bloodstream infections, including Multilocus Sequence Typing (MLST), spa typing, and SCCmec typing. It also describes virulence gene profiling via polymerase chain reaction (PCR), detecting genes such as Panton-Valentine leukocidin (lukS/F-PV), hemolysins (hla, hld), and adhesion factors (icaA, clfA) [1].
  • Quantitative PCR (qPCR) Assay: The SaQuant assay is a peer-reviewed, highly specific qPCR method designed for the detection and quantification of S. aureus. The publication provides full primer and probe sequences, along with validated protocols for DNA extraction and amplification, which you can directly adapt for quantifying bacterial load or specific gene expression in your experiments [2].
  • Transcriptomic Analysis in Host Environments: A 2025 study uses metatranscriptomic analysis to investigate the gene expression of two MRSA lineages (ST9 and ST398) during colonization of porcine nasal tissue. This represents a sophisticated, state-of-the-art approach for profiling bacterial gene expression in situ or under host-mimicking conditions [3].

Experimental Protocol for MRSA Gene Expression Profiling

Based on the gathered resources, here is a synthesized protocol you can adapt to study the effect of cyclo(L-Pro-L-Val) on MRSA.

Objective: To profile the transcriptomic response of MRSA to sub-inhibitory concentrations of the dipeptide cyclo(L-Pro-L-Val).

1. Bacterial Strains and Culture Conditions

  • Strains: Select relevant MRSA strains. Common laboratory strains like JE2 (USA300 background) or clinically relevant lineages such as ST398 or ST5 are well-characterized [1] [4].
  • Culture Conditions: Grow bacteria in a suitable broth (e.g., Tryptic Soy Broth) at 37°C with shaking. For stress condition studies, you may adapt parameters like temperature (35°C), pH (6), or NaCl concentration (5%) based on your research focus [4].

2. Compound Treatment and RNA Extraction

  • Treatment: Prepare a stock solution of cyclo(L-Pro-L-Val). Grow MRSA to mid-exponential phase and divide the culture into two aliquots. Treat the test aliquot with a sub-inhibitory concentration of the dipeptide, while the control aliquot receives the solvent only. Incubate for a defined period.
  • RNA Preservation & Extraction: Stabilize bacterial RNA immediately by adding a reagent like RNAprotect. Harvest cells by centrifugation and extract total RNA using a commercial kit with an on-column DNase digestion step to remove genomic DNA contamination.

3. Transcriptomic Profiling and Analysis

  • Method Selection:
    • qPCR: For targeted analysis of specific genes (e.g., virulence or toxin genes identified in foundational research [1]), use the SaQuant qPCR method [2]. Design primers for your genes of interest and normalize data to a stable housekeeping gene.
    • RNA-Seq: For a global, unbiased profile, perform RNA sequencing. This is the method used in the metatranscriptomic study of colonizing MRSA [3].
  • Library Preparation and Sequencing: Use a strand-specific protocol for ribosomal RNA depletion and cDNA library construction. Sequence the libraries on an appropriate platform.
  • Bioinformatic Analysis: The standard workflow is shown in the diagram below.

G cluster_0 Key Outputs RawSeq Raw RNA-Seq Reads QC Quality Control & Trimming RawSeq->QC Map Map Reads to MRSA Genome QC->Map Count Count Reads per Gene Map->Count DiffExpr Differential Expression Analysis Count->DiffExpr Enrich Pathway & Enrichment Analysis DiffExpr->Enrich Val qPCR Validation DiffExpr->Val DE_List DEG List (Up/Down-regulated) Pathway KEGG/GO Terms (e.g., Toxin Production)

Summary of Available Data and Research Gaps

The table below summarizes the key information available and the specific gap regarding your compound of interest.

Aspect Available Data & Resources Gap regarding cyclo(L-Pro-L-Val)
MRSA Biology Molecular typing schemes, virulence gene catalogs, strain diversity (e.g., ST59, ST5 in China; ST398, USA300 globally) [1] [3]. No specific gene expression data for this dipeptide.
Dipeptide Effects Evidence that dipeptides (e.g., Pro-Hyp) can influence cellular behavior in mammals; enzymatic synthesis of dipeptides like cyclo(d-Pro-L-Arg) [5] [6]. No published studies on cyclo(L-Pro-L-Val)'s bioactivity in bacterial systems.
Profiling Methods Robust, published protocols for qPCR [2] and transcriptomics [3] [4] in MRSA. A direct protocol for applying these to your compound needs to be established.

A Path Forward for Your Research

Given that cyclo(L-Pro-L-Val) appears to be a novel candidate in the context of MRSA, your research would be pioneering. Here is a logical sequence to guide your project:

  • Confirm Bioactivity: Begin by conducting minimum inhibitory concentration (MIC) assays to determine if and at what concentrations cyclo(L-Pro-L-Val) affects MRSA growth.
  • Pilot Transcriptomic Study: Using a sub-inhibitory concentration from the MIC assay, perform an RNA-Seq experiment following the protocol outlined above. This hypothesis-free approach will identify which pathways (e.g., toxin production, cell wall synthesis, stress response, or metabolism) are affected.
  • Validate and Deep-Dive: Use the SaQuant qPCR protocol [2] to validate key gene expression changes from your RNA-Seq data in independent biological replicates.
  • Integrate with Proteomics: To fully understand the functional outcome, consider a proteomics approach similar to the one used to study MRSA under environmental stress [4], which can reveal if transcript changes translate to the protein level.

References

cyclo(L-Pro-L-Val) inhibition phytopathogenic microorganisms

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Activity of Cyclic Dipeptides: An Overview

Although not specific to cyclo(L-Pro-L-Val), recent research highlights the significant potential of cyclic dipeptides as antimicrobial agents. One review notes that cyclic dipeptides from plants and microorganisms play multifunctional roles in plant defense, exhibiting broad-spectrum activity against fungal pathogens and bacteria [1]. Furthermore, the exogenous application of the cyclic dipeptide cyclo(L-Ala-Gly) has been demonstrated to contribute to salinity stress tolerance in plants, indicating the bioactivity of this class of compounds [1].

General Framework for Antimicrobial Evaluation

The following table outlines a general experimental workflow for assessing the antimicrobial properties of a bioactive compound like cyclo(L-Pro-L-Val). This framework is synthesized from methods used to evaluate other antimicrobial agents, including plant extracts and peptides [2] [1].

Stage Objective Key Parameters & Methods
1. Sample Preparation Solubilize the compound for bioassays. Use solvents like DMSO (e.g., 50 mg/mL stock); may require cyclodextrin complexes to enhance aqueous solubility [3] [2].
2. In Vitro Antifungal Assay Determine inhibitory activity against phytopathogenic fungi. Mycelial Growth Inhibition: Use solid test mediums (e.g., Potato Dextrose Agar) with a series of compound concentrations; place a fungal agar disk in the center; calculate inhibition percentage and EC50 (effective concentration for 50% inhibition) [2].

| 3. Investigation of Mechanism of Action | Elucidate how the compound exerts its effect. | SDH Enzyme Inhibition: Measure IC50 (half-maximal inhibitory concentration) against target enzymes like Succinate Dehydrogenase (SDH) [2]. Cell Membrane Permeability: Assess changes in pathogen cell membrane integrity [2]. | | 4. In Vivo Efficacy Study | Validate activity in a plant system. | Treat plants infected with a pathogen (e.g., kiwifruit soft rot, oilseed rape sclerotinia); calculate disease control efficacy at a specific dose and time post-application [2]. |

Detailed Experimental Protocol: Mycelial Growth Inhibition

This protocol, adapted from methodologies used to evaluate novel SDH inhibitors, provides a detailed guide for one of the key experiments listed above [2].

  • Principle: The antifungal activity is evaluated by measuring the inhibition of mycelial radial growth on a solid medium containing the test compound.
  • Materials:
    • Test Compound: cyclo(L-Pro-L-Val)
    • Pathogenic Fungi: Wild-type strains of target phytopathogens (e.g., Botryosphaeria dothidea, Fusarium oxysporum).
    • Media: Potato Dextrose Agar (PDA).
    • Equipment: Climate chamber, sterile Petri dishes, cork borer.
  • Procedure:
    • Prepare Stock Solution: Dissolve cyclo(L-Pro-L-Val) in DMSO to create a 50 mg/mL stock solution.
    • Prepare Test Medium: Add 0.1 mL of the stock solution and 0.9 mL of DMSO to 9 mL of 0.1% Tween-20 aqueous solution. Mix this into 90 mL of molten PDA to create a solid test medium with a final concentration of 50 µg/mL (containing 1% DMSO). Pour into sterile Petri dishes.
    • Prepare Control: Create a control medium with an equal volume of aqueous solution containing 1% DMSO but no active compound.
    • Inoculate: Place a 0.5 cm agar disk from a fresh, actively growing fungal culture in the center of each Petri dish.
    • Incubate: Incubate all plates in a climate chamber at 25–28 °C until the average colony diameter in the control group reaches 6.0–6.5 cm.
    • Calculate Inhibition: Measure the average colony diameter for the treatment group (C1) and the control group (CK). Calculate the inhibition percentage using the formula: Inhibition (%) = [(CK - C1) / (CK − 0.5)] × 100
    • Determine EC50: Repeat the assay with a series of concentrations (e.g., 25, 12.5, 6.25, 3.125, and 1.5625 µg/mL) and calculate the EC50 value.

Strategies to Enhance Bioavailability

A major challenge with many plant-derived bioactive compounds, which may also apply to cyclo(L-Pro-L-Val), is poor water solubility. The search results highlight cyclodextrin complexation as a highly effective strategy to overcome this [3] [4] [5].

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophobic internal cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic guest molecules, dramatically improving their solubility and stability in aqueous solutions [3] [4].
  • Evidence of Efficacy: Complex formation with β-cyclodextrin increased the aqueous solubility of allylpolyalkoxybenzenes and terpenoids by 10–1000 times, achieving 90–98% encapsulation [3]. Similarly, cyclodextrin encapsulation of halophyte extracts significantly enhanced the recovery and antioxidant activity of bioactive compounds during simulated digestion [5].
  • Recommended Approach: Consider forming an inclusion complex between cyclo(L-Pro-L-Val) and a cyclodextrin (e.g., β-cyclodextrin or its hydroxypropyl derivative, HP-β-CD) to improve its bioavailability in biological assays [3] [4].

Pathway and Workflow Visualization

The diagram below illustrates the logical workflow for investigating and applying cyclo(L-Pro-L-Val) based on the general principles gathered from the literature.

cluster_1 Pre-Bioassay Formulation cluster_2 In Vitro Investigation cluster_3 In Vivo Validation Start Start: Cyclic Dipeptide cyclo(L-Pro-L-Val) Formulation Enhance Solubility (e.g., Cyclodextrin Complexation) Start->Formulation AntifungalAssay Antifungal Activity Assay (Mycelial Growth Inhibition) Formulation->AntifungalAssay Soluble Sample MechanismStudy Mechanism of Action Study (e.g., Membrane Permeability, Enzyme Inhibition) AntifungalAssay->MechanismStudy Positive Result InVivoTrial In Vivo Efficacy Trial (Disease Control in Plant Model) MechanismStudy->InVivoTrial Confirmed Mechanism Application Potential Application: Develop Sustainable Biopesticide InVivoTrial->Application

Key Recommendations for Future Research

To advance the study of cyclo(L-Pro-L-Val), I suggest you focus on the following steps, as specific data was not available in the current search:

  • Prioritize Solubility Studies: Given the challenges noted with similar compounds, your first objective should be to develop a formulation with sufficient aqueous solubility, very likely using cyclodextrins [3] [5].
  • Conduct Targeted Bioassays: Apply the detailed protocol above to establish a baseline of antifungal activity against your target phytopathogens.
  • Consult Specialized Literature: Perform a more focused search in specialized biochemical and agricultural databases for any existing studies on cyclo(L-Pro-L-Val), diketopiperazines, or related microbial inhibitors.

References

Application Notes: Cyclo(L-Pro-L-Val) for Anti-Inflammatory Research

Author: Smolecule Technical Support Team. Date: February 2026

Cyclo(L-Pro-L-Val) is a 2,5-diketopiperazine (DKP) that has demonstrated significant anti-inflammatory potential in preclinical models. Its primary mechanism of action involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses [1] [2] [3]. Research indicates that this compound is a promising candidate for further investigation in the context of inflammation-associated disorders.

Summary of Quantitative Biological Activity

The following tables summarize key experimental data on the anti-inflammatory and antimicrobial activities of cyclo(L-Pro-L-Val).

Table 1: Anti-Inflammatory Activity in RAW 264.7 Macrophages [4] [2]

Assay Type Inducer Test Concentrations Key Findings Significance
Nitric Oxide (NO) Production LPS (1 μg/mL) 25, 50, 100 μM Significant inhibition of NO production; effect equivalent to inhibitor L-NMMA. Indicates reduction of pro-inflammatory mediators.
Western Blot Analysis LPS (1 μg/mL) 50, 100 μM Concentration-dependent suppression of p-IKKα/β, p-IκBα, p-NF-κB, iNOS, and COX-2. Confirms inhibition of NF-κB pathway and downstream effectors.

Table 2: Antimicrobial and Cytotoxicity Profile [5] [2]

Activity Type Test System/Organism Result / Value Comparison
Antimicrobial Rhodococcus fascians LMG 3605 MIC = 19.6 mg/mL Potency comparable to 25 mg/mL Chloramphenicol.
Cytotoxicity Human HCT-116 cells (48h) EC₅₀ > 100 μM Low cytotoxicity in this assay.
Cytotoxicity Human HEK293 cells (48h) EC₅₀ > 100 μM Low cytotoxicity in this assay.

Detailed Experimental Protocols

Below is a detailed methodology for assessing the anti-inflammatory activity of cyclo(L-Pro-L-Val) in LPS-stimulated RAW 264.7 macrophages, based on the referenced studies [1] [4] [2].

Protocol 1: Inhibiting Nitric Oxide Production in Macrophages

1. Cell Culture and Seeding

  • Cell Line: Mouse leukemic monocyte-macrophage RAW 264.7 cells.
  • Culture Medium: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
  • Seeding: Seed cells in 96-well culture plates at a density of ( 2 \times 10^5 ) cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for adherence.

2. Compound Treatment and Inflammation Induction

  • Pre-treatment: Prepare fresh solutions of cyclo(L-Pro-L-Val) in DMSO or serum-free medium. Pre-treat cells with various concentrations of the compound (e.g., 25, 50, and 100 μM) for 1 hour.
  • Induction of Inflammation: After pre-treatment, stimulate the cells by adding Lipopolysaccharides (LPS) from E. coli to a final concentration of 1 μg/mL. Co-incubate the cells with both the compound and LPS for 24 hours.
  • Controls:
    • Vehicle Control: Cells with culture medium and DMSO (at the same concentration used for compound treatment, e.g., 0.1%).
    • Negative Control: Unstimulated cells (no LPS).
    • Positive Control: LPS-stimulated cells without compound treatment.
    • Inhibition Control: LPS-stimulated cells treated with a known NOS inhibitor like L-NMMA (e.g., 100 μM).

3. Nitrite Measurement (Griess Assay)

  • After 24 hours, collect 100 μL of cell-free supernatant from each well.
  • Mix the supernatant with an equal volume (100 μL) of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-1-naphylethylenediamine dihydrochloride in distilled water).
  • Incubate the mixture at room temperature for 10-15 minutes, protected from light.
  • Measure the absorbance at 540 nm using a microplate reader.
  • Determine the nitrite concentration in each sample by comparing to a standard curve generated with sodium nitrite (NaNO₂) solutions.

4. Data Analysis

  • Calculate the percentage inhibition of NO production using the formula: % Inhibition = [1 - (Nitrite_sample - Nitrite_negative control) / (Nitrite_positive control - Nitrite_negative control)] × 100
  • Perform statistical analysis (e.g., one-way ANOVA with post-hoc test) to determine significance, where a p-value < 0.05 is considered statistically significant.
Protocol 2: Western Blot Analysis of NF-κB Pathway Proteins

1. Cell Treatment and Protein Extraction

  • Culture and treat RAW 264.7 cells in a 6-well plate as described in Protocol 1.
  • After the 24-hour treatment period, wash the cells twice with ice-cold PBS.
  • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge the lysates at 12,000 × g for 15 minutes at 4°C. Collect the supernatant (total protein lysate) and determine the protein concentration using a BCA or Bradford assay.

2. Gel Electrophoresis and Transfer

  • Separate equal amounts of protein (20-40 μg) by SDS-PAGE on 8-12% gels.
  • Transfer the separated proteins from the gel onto a PVDF or nitrocellulose membrane.

3. Immunoblotting

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with specific primary antibodies diluted in blocking buffer overnight at 4°C.
    • Key Antibodies: Phospho-IKKα/β, total IKKα/β, Phospho-IκBα, total IκBα, Phospho-NF-κB p65, total NF-κB p65, iNOS, COX-2, and a loading control (e.g., β-Actin or GAPDH).
  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis

  • Normalize the band intensity of the target protein to the corresponding loading control.
  • Compare the levels of phosphorylated proteins to their total forms and to the LPS-stimulated control to assess the inhibitory effect of cyclo(L-Pro-L-Val).

Mechanism of Action: NF-κB Pathway Inhibition

The anti-inflammatory effect of cyclo(L-Pro-L-Val) is primarily mediated through the suppression of the canonical NF-κB pathway. The following diagram illustrates this mechanism and the experimental workflow used to validate it.

G Cyclo(L-Pro-L-Val) Inhibits NF-κB Signaling LPS LPS Stimulus IKK_complex IKK Complex (IKKα/IKKβ) LPS->IKK_complex Activates pIKK Phosphorylated IKK (Active) IKK_complex->pIKK Phosphorylation IkB IκBα (Inhibitor) pIKK->IkB Phosphorylates pIkB Phosphorylated IκBα (Degraded) IkB->pIkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) (Inactive, Cytosol) pIkB->NFkB Releases NFkB_active NF-κB (p50/p65) (Active, Nucleus) NFkB->NFkB_active Translocation DNA DNA Binding & Gene Transcription NFkB_active->DNA iNOS iNOS Expression DNA->iNOS COX2 COX-2 Expression DNA->COX2 NO NO Production iNOS->NO Inflammation Inflammatory Response COX2->Inflammation NO->Inflammation CLPV Cyclo(L-Pro-L-Val) Treatment Inhibition Inhibition Inhibition->pIKK Suppresses Inhibition->DNA Prevents

Research Applications and Formulation Notes

Potential Research Applications:

  • Inflammation Research: A valuable tool compound for studying the NF-κB pathway in cellular models of inflammation [1] [3].
  • Drug Discovery: Serves as a lead structure for developing new anti-inflammatory agents, particularly given its specific mechanism and low cytotoxicity at effective concentrations [2].
  • Agricultural Science: Has potential as a biopesticide due to its antimicrobial activity against Gram-positive plant pathogens like Rhodococcus fascians [5] [2].

Formulation and Handling:

  • Solubility: Highly soluble in DMSO (≥100 mg/mL). For cell-based assays, prepare a stock solution in DMSO and then dilute in aqueous buffer, ensuring the final DMSO concentration is low (e.g., <0.5%) to avoid cytotoxicity [2] [3].
  • Storage: The solid powder should be stored sealed, protected from light and moisture, preferably under nitrogen at -20°C. Stock solutions in DMSO are stable at -20°C for several months [2].

Conclusion

Cyclo(L-Pro-L-Val) is a well-characterized natural cyclic dipeptide with a clear mechanism of anti-inflammatory action. The protocols detailed here provide a robust framework for researchers to evaluate its efficacy in vitro. Its ability to potently inhibit key pro-inflammatory signaling molecules and pathways makes it a compelling candidate for further investigation in the field of inflammatory disease research.

References

Solubility Profile and Formulation Strategies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core solubility data and tested formulation methods for cyclo(L-Pro-L-Val) from supplier documentation.

Property/Method Details Application Notes
Molecular Weight 196.25 g/mol [1] [2] Classified as a small molecule/cyclic dipeptide.
Primary Stock Solution 100 mg/mL in DMSO (509.55 mM) [1] [3] [2] Standard for preparing concentrated stock; hygroscopic DMSO should be used fresh.

| Tested Formulations (for in vivo studies) | Multiple formulations have been proposed for creating working solutions from DMSO stock [1] [2]: • Inj. 1: DMSO : Tween 80 : Saline = 10 : 5 : 85 • Inj. 2: DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 • Inj. 3: DMSO : Corn oil = 10 : 90 • Oral 1: Suspend in 0.5% CMC Na | These are starting points for experimentation. The optimal formulation depends on the administration route and experimental model. |

Troubleshooting Guide: Improving Low Solubility

Here are answers to common questions and detailed protocols for enhancing cyclo(L-Pro-L-Val) solubility.

FAQ: Understanding the Problem

Q1: Why is cyclo(L-Pro-L-Val) poorly soluble in aqueous solutions? The solubility is primarily determined by the peptide's molecular characteristics. cyclo(L-Pro-L-Val) contains valine, a hydrophobic (non-polar) amino acid, which limits its interaction with water molecules [4]. Its relatively low number of hydrogen bond donors (1) and acceptors (2) further reduce its ability to form stabilizing interactions in polar solvents [1] [2].

Q2: What is the first thing I should check if my solution is cloudy or has precipitate? First, confirm that you are using a fresh, high-quality DMSO stock solution. If the stock is clear, the issue likely lies in the formulation for the final working solution. Cloudiness often appears when the DMSO stock is diluted into an aqueous buffer that lacks sufficient co-solvents or surfactants to keep the peptide in solution.

Experimental Protocols for Solubility Enhancement

The following workflow outlines a systematic approach to optimizing solubility for your experiments. Always validate new formulations with a small amount of compound first.

Start Start: Prepare 100 mg/mL DMSO Stock Check Check Stock Solution Start->Check StockClear Solution clear and colorless? Check->StockClear Dilute Proceed with Dilution StockClear->Dilute Yes PrepNew Prepare fresh DMSO stock from powder StockClear->PrepNew No (Cloudy/Precipitate) PrepNew->Dilute

Strategy 1: Use of Co-solvents and Surfactants This is the most common and straightforward method, as referenced in the solubility table.

  • Principle: Organic co-solvents like DMSO and PEG300 disrupt water's hydrogen-bonding network, while surfactants like Tween 80 help solubilize hydrophobic compounds by forming micelles [1] [2].
  • Recommended Protocol (Injection Formulation 2):
    • Prepare a clear DMSO stock solution at 100 mg/mL.
    • To create 1 mL of working solution, mix:
      • 100 μL of DMSO stock
      • 400 μL of PEG300
      • 50 μL of Tween 80
      • 450 μL of saline (0.9% NaCl in ddH₂O)
    • Add components in the order listed, vortexing well after each addition.
    • The final solution should be clear or a fine suspension ready for in vivo use [1].

Strategy 2: Employ Cyclodextrins Cyclodextrins can encapsulate hydrophobic molecules, acting as molecular carriers.

  • Principle: Cyclodextrins have a hydrophobic internal cavity and a hydrophilic exterior, forming inclusion complexes with guest molecules like cyclo(L-Pro-L-Val) to enhance their apparent solubility [1] [2].
  • Recommended Protocol (Injection Formulation 4):
    • Prepare a 20% (w/v) SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline solution. Dissolve 2 g of SBE-β-CD in 10 mL saline to obtain a clear solution. This solution can be stored at 4°C for up to one week.
    • To create 1 mL of working solution, mix 100 μL of DMSO stock (100 mg/mL) with 900 μL of the 20% SBE-β-CD solution.
    • Vortex thoroughly and check for clarity [1].

Strategy 3: Preparation for Oral Administration For oral dosing, suspension in a viscous polymer is a standard approach.

  • Principle: Polymers like carboxymethyl cellulose sodium (CMC Na) increase the viscosity of the vehicle, helping to prevent the precipitation of suspended particles and ensuring more uniform dosing [1] [2].
  • Recommended Protocol (Oral Formulation 1):
    • Prepare a 0.5% CMC Na solution by dissolving 0.5 g of CMC Na in 100 mL of ddH₂O. Stir until it forms a clear, slightly viscous solution.
    • Add your measured dose of cyclo(L-Pro-L-Val) powder directly to the required volume of 0.5% CMC Na solution (e.g., 250 mg into 100 mL to make a 2.5 mg/mL suspension).
    • Vortex or stir vigorously to create a homogeneous suspension. Administer immediately after preparation [1].

Advanced Molecular Strategies

If formulation approaches are insufficient, consider these molecular-level strategies, which are general best practices for peptide engineering [4].

  • Amino Acid Modification: While this creates an analog, replacing Valine with a more hydrophilic or charged amino acid (e.g., Lysine, Glutamic Acid) could significantly improve solubility.
  • PEGylation: Covalently attaching a polyethylene glycol (PEG) chain to the peptide can create a "hydrophilic shield," dramatically increasing water solubility and also extending circulation half-life.
  • Pro-drug Approach: Design a soluble derivative of the peptide (e.g., with a charged moiety) that is cleaved in vivo to release the active compound.

References

cyclo(L-Pro-L-Val) stability storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Stability and Storage Conditions

Proper storage is essential for preserving the integrity of Cyclo(L-Pro-L-Val) for research. The core recommendations are centered on controlling temperature, moisture, and atmospheric conditions.

  • Recommended Conditions: The supplier recommends sealed storage, away from moisture and light, under nitrogen [1]. For long-term stability, store the powder at -80°C for 2 years or -20°C for 1 year [1]. Once dissolved in DMSO, the solution should be stored at -80°C for 6 months or -20°C for 1 month [1].
  • Stability Risks from Research Context: A 2023 study on almond contamination detected Cyclo(L-Pro-L-Val) as a mycotoxin after almonds were stored for 9 months at 25°C with 70% relative humidity (RH) [2]. This indicates that warm, humid environments can promote the production of this compound by fungi, conversely suggesting that these conditions should be avoided for storing the pure, isolated compound to prevent degradation or contamination [2].

Troubleshooting Guide

Issue Potential Cause Solution
Unexpected low potency Compound degradation due to improper storage or repeated freeze-thaw cycles. Verify storage temperature is at -20°C or -80°C; aliquot solution to avoid repeated freeze-thawing [1].
Precipitation in solution Solubility challenges or cold temperature storage. Warm the vial at 37°C and shake in an ultrasonic bath; ensure fresh DMSO is used [3].
Contamination Exposure to moisture or airborne microbes during handling. Prepare stock solutions on the day of use; use sterilized vials and equipment [1] [3].

Frequently Asked Questions (FAQs)

Q1: What is the shelf life of Cyclo(L-Pro-L-Val) under recommended conditions?

  • A: When stored properly as a powder under nitrogen at -80°C, the shelf life is approximately 2 years. At -20°C, it is 1 year [1].

Q2: How should I prepare a stock solution of Cyclo(L-Pro-L-Val) to ensure stability?

  • A: The compound is soluble in DMSO. Here is a standard protocol [1]:
    • Bring the vial to room temperature before opening to prevent moisture condensation.
    • Weigh the desired amount of powder.
    • Add the appropriate volume of DMSO to achieve the required concentration (e.g., 100 mg/mL equals 509.55 mM).
    • Briefly sonicate the mixture if needed to dissolve completely.
    • Aliquot into single-use vials to avoid repeated freeze-thaw cycles.
    • Store aliquots at -20°C or -80°C.

Q3: The search results mention this compound is a "mycotoxin" in almonds. Does this make it unsafe to handle?

  • A: While one study identified it as a fungal metabolite in contaminated food [2], other research highlights its investigated anti-inflammatory and antimicrobial properties [1] [4]. As with any research chemical, you should treat it with caution. Refer to its Safety Data Sheet (SDS) and follow your institution's safety protocols for handling laboratory chemicals.

Experimental Workflow for Stability Assessment

The following diagram outlines a general workflow for testing compound stability, based on methodologies inferred from the search results [1] [2]:

G Start Start: Prepare Aliquots ST1 Store under Different Conditions Start->ST1 ST2 Periodic Analysis ST1->ST2 ST3 Compare Purity & Potency ST2->ST3 End Establish Shelf Life ST3->End

Signaling Pathway Impact

Research indicates that Cyclo(L-Pro-L-Val) can inhibit the NF-κB pathway, which is central to inflammatory responses [1] [5]. The diagram below summarizes its reported mechanistic effects in macrophages [1] [5] [4]:

G LPS LPS Stimulus IKK Inhibition of IKKα/β Phosphorylation LPS->IKK Activates CDP Cyclo(L-Pro-L-Val) CDP->IKK Inhibits NFkB Inhibition of NF-κB Activation IKK->NFkB TargetGenes Reduced iNOS & COX-2 Expression NFkB->TargetGenes Outcome Reduced Inflammation TargetGenes->Outcome

Key Recommendations Summary

  • Adhere to Supplier Guidelines: Follow the recommended storage conditions of -20°C or -80°C under nitrogen for the powder [1].
  • Manage Solutions Carefully: Use fresh, anhydrous DMSO, aliquot stock solutions, and avoid repeated freeze-thaw cycles [1] [3].
  • Control the Environment: Avoid warm, humid storage conditions (e.g., 25°C with 60-70% RH) that have been linked to the stability of this molecule in other contexts [2].

References

cyclo(L-Pro-L-Val) solvent system for bioassays

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Stock Preparation

For your experiments, here are the key physicochemical properties and methods for preparing stock solutions of cyclo(L-Pro-L-Val).

Property Specification
Molecular Formula C₁₀H₁₆N₂O₂ [1]
Molecular Weight 196.25 g/mol [1]
CAS Number 2854-40-2 [1] [2]
Purity ≥98% [1] [2]
Appearance White to off-white solid powder [1]
Storage Powder should be stored at -20°C in a sealed, protected environment, protected from light and moisture. [1]

Solubility and Stock Solution Preparation

Parameter Description
Primary Solvent DMSO [1] [2]
Solubility in DMSO 90-100 mg/mL (approx. 459-510 mM) [1] [2]
Typical Stock Concentration 25 mg/mL in DMSO [1]

Example Protocol: Preparing a 25 mg/mL DMSO Stock Solution

  • Calculate Mass: Weigh 25 mg of cyclo(L-Pro-L-Val).
  • Add Solvent: Add 1 mL of pure, anhydrous DMSO to the vial.
  • Mix: Vortex or gently agitate the mixture until the solid is completely dissolved, forming a clear solution.
  • Aliquot and Store: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. [1]

In Vivo Formulation Guide

For bioassays involving animal models, the DMSO stock solution must be further diluted into an administration-ready formulation. The table below summarizes several proven formulations. It is recommended to test these with a small amount of your compound first. [1]

Formulation Number Composition (DMSO Stock → Additives) Final Ratio (DMSO : Additive : Saline) Typical Use
Injection 1 [1] DMSO → Tween 80 → Saline 10 : 5 : 85 IP/IV/IM/SC
Injection 2 [1] DMSO → PEG300 → Tween 80 → Saline 10 : 40 : 5 : 45 IP/IV/IM/SC
Injection 3 [1] DMSO → Corn oil 10 : 90 IP/IV/IM/SC
Injection 4 [1] DMSO → 20% SBE-β-CD in saline 10 : 90 IP/IV/IM/SC
Oral 1 [1] Suspend in 0.5% CMC Na N/A Oral gavage

Example Protocol: Preparing an Injection-Ready Solution This example uses Injection Formulation 1 (DMSO : Tween 80 : Saline = 10 : 5 : 85) to prepare 1 mL of a 2.5 mg/mL working solution.

  • Additives: Combine 50 μL of Tween 80 with 850 μL of physiological saline (0.9% NaCl) in a new vial.
  • Dilute Stock: Add 100 μL of your 25 mg/mL DMSO stock solution to the saline mixture.
  • Final Mix: Vortex the final mixture thoroughly to ensure a clear or uniformly suspended solution. The solution is now ready for administration. [1]

Frequently Asked Questions & Troubleshooting

Q1: My compound is precipitating out of solution in my aqueous bioassay buffer. What should I do?

  • Cause: This is a common issue due to the "like dissolves like" principle. cyclo(L-Pro-L-Val) is highly soluble in DMSO but has limited solubility in water.
  • Solution:
    • Ensure Proper Dilution: Confirm that the final concentration of DMSO in your assay does not exceed 1%. Higher percentages can be toxic to cells or microorganisms.
    • Use a Carrier: Reformulate your dosing solution using one of the injection formulations listed above (e.g., with Tween 80, PEG300, or cyclodextrins). These are specifically designed to maintain compound solubility upon aqueous dilution. [1]
    • Verify Concentration: Re-check your calculations to ensure you are not attempting to dissolve the compound at a concentration beyond its aqueous solubility limit.

Q2: How can I confirm the biological activity of my prepared solution?

  • Positive Control: Use a known inhibitor relevant to your bioassay system. For example, the search results indicate that cyclo(L-Pro-L-Val) shows similar toxicity to the antibiotic chloramphenicol against certain plant pathogens. [1]
  • Assay Type: This compound has demonstrated toxicity against Gram-positive plant pathogens and activity against influenza viruses in plaque-forming assays. [1] [3] You can use these as reference points for your own antimicrobial or antiviral experiments.

Q3: The experimental results are inconsistent between batches. How can I improve reproducibility?

  • Check Storage: Ensure the powder and stock solutions are stored correctly at -20°C, protected from light and moisture. The compound is stable at room temperature for a few days during shipping, but long-term storage requires freezing. [1]
  • Standardize Protocol: Use the same formulation and preparation method for all batches. Minute differences in vortexing time or order of addition can sometimes affect homogeneity.
  • Fresh is Best: Always use freshly prepared in vivo formulations for the most consistent and optimal results. [1]

Experimental Workflow for Bioassay Setup

The following diagram outlines the key decision points and steps for preparing and using cyclo(L-Pro-L-Val) in your experiments, integrating the information provided above.

Start Start: Plan Bioassay Stock Prepare DMSO Stock Solution (25 mg/mL) Start->Stock Decision1 Is the assay in vitro or in vivo? Stock->Decision1 InVitro In Vitro (e.g., cell culture) Decision1->InVitro In Vitro InVivo In Vivo (animal model) Decision1->InVivo In Vivo Dilute Dilute in buffer/media (Keep DMSO ≤1%) InVitro->Dilute Formulate Formulate for administration (Refer to Formulation Table) InVivo->Formulate Proceed Proceed with Bioassay Dilute->Proceed Formulate->Proceed

References

optimizing cyclo(L-Pro-L-Val) extraction yield

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Low Extraction Yields

Q: What are the common reasons for low yields of cyclo(L-Pro-L-Val) during extraction or synthesis, and how can I address them?

Low yields are frequently due to inefficient cyclization, epimerization, or losses during purification. The table below summarizes major challenges and recommended solutions.

Challenge Root Cause Recommended Solution Key Parameters & Expected Improvement
Inefficient Cyclization High ring strain in 12-membered rings; kinetic and thermodynamic barriers [1] [2]. β-Thiolactone-mediated direct aminolysis [2]. Solvent: PBS buffer (pH 7.45). Additive: 1 equivalent Borax. Yield: Significant improvement over conventional coupling agents, minimal oligomerization.
Epimerization Excessive activation of C-terminus during cyclization [2]. Use epimerization-resistant methods (e.g., β-thiolactone scaffold) [2]. Result: Effectively prevents epimerization, preserving stereochemical integrity of all-L amino acids.
Loss during Purification Inefficient separation from complex culture filtrate (CF) [3]. High-throughput C18-SPE with methanol gradient (MeSPE) [3]. Protocol: Methanol gradient from 5% to 50% in 5% increments. Optimal Elution: 35%-45% methanol for related cyclic dipeptides. Outcome: Higher recovery of bioactive compounds compared to anion exchange chromatography.

Detailed Experimental Protocols

Q: Can you provide a detailed protocol for the High-Throughput MeSPE method?

This protocol is adapted from methods used to successfully isolate cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from a bacterial culture filtrate [3].

Workflow Overview:

CF Culture Filtrate (CF) SPE C18 Solid-Phase Extraction CF->SPE Grad Step-Gradient Elution (5% to 50% Methanol in 5% increments) SPE->Grad Frac Collect Fractions (MeSPEfs) Grad->Frac Target Target: 35%-45% MeOH Fractions Frac->Target ID Fraction Analysis & Compound ID Target->ID

Materials and Reagents:

  • Sample: Pre-treated culture filtrate (CF) of Lactobacillus plantarum LBP-K10 or your relevant source.
  • SPE Cartridge: C18-based solid-phase extraction cartridge.
  • Solvents: HPLC-grade water, HPLC-grade methanol.
  • Equipment: Vacuum manifold for SPE, fraction collector.

Step-by-Step Procedure:

  • Conditioning: Condition the C18-SPE cartridge with 5-10 column volumes of 100% methanol, followed by 5-10 column volumes of 5% methanol in water.
  • Loading: Load the clarified CF onto the conditioned cartridge slowly.
  • Washing: Wash the cartridge with 10-15 column volumes of 5% methanol to remove highly polar impurities.
  • Step-Gradient Elution: Elute the cartridge with a step-gradient of methanol. Increase the methanol concentration from 5% to 50% in 5% increments. For each step, use 5-10 column volumes of solvent and collect each eluate as a separate fraction (labeled MeSPEf-5, MeSPEf-10, ..., MeSPEf-50).
  • Analysis: Evaporate the fractions and reconstitute them for analysis. Based on the source study, fractions eluted with 35% to 45% methanol (MeSPEf-35 to MeSPEf-45) were particularly rich in antiviral cyclic dipeptides and should be the primary focus [3].

Q: What is the advanced synthetic route to overcome cyclization challenges?

For chemical synthesis, the β-thiolactone approach is highly effective for constrained cyclic tetrapeptides, which are notoriously difficult to form [2]. This method can inspire strategies for diketopiperazines.

Workflow for Cyclo-Tetrapeptide Synthesis:

cluster_0 Cyclization Conditions Linear Linear Tetrapeptide Precursor with C-terminal β-thiolactone Conditions Cyclization Conditions Linear->Conditions Cyclo Cyclic Tetrapeptide Product Conditions->Cyclo A Solvent: PBS Buffer B pH: 7.45 C Additive: 1 eq Borax D Concentration: ~1 mM E Temperature: Ambient

Key Advantages:

  • Prevents Epimerization: The conformational restriction of the β-thiolactone scaffold drastically reduces epimerization at amino acid chiral centers [2].
  • Reduces Oligomerization: Favors intramolecular cyclization over intermolecular oligomer formation, leading to cleaner products [2].
  • High Efficiency: This method has been successfully used to synthesize previously "unattainable" all-L cyclic tetrapeptides in good yields [2].

Key Recommendations for Optimization

To maximize your yield of cyclo(L-Pro-L-Val), consider these core strategies:

  • Prioritize Advanced Purification: Replace traditional methods like anion exchange chromatography with the high-throughput C18-based SPE and methanol gradient (MeSPE) described above. This technique is proven to recover higher quantities of bioactive cyclic dipeptides from complex mixtures [3].
  • Address Synthesis Bottlenecks: If your yield loss occurs during the cyclization step, adopt epimerization-resistant strategies. The β-thiolactone-mediated direct aminolysis in PBS buffer with Borax is a state-of-the-art solution to overcome the kinetic and thermodynamic hurdles of cyclization while preserving stereochemistry [2].
  • Leverage Analytical Tools: Utilize techniques like preparative HPLC for further fractionation of active SPE fractions and GC-MS for definitive identification of your target compound, as these were critical to the success of referenced studies [3].

References

Comparison of Cytotoxicity Assay Methods

Author: Smolecule Technical Support Team. Date: February 2026

For a researcher choosing an assay, the decision often hinges on the mechanism of cell death and the required workflow. The following table summarizes the core characteristics of two prevalent assay types.

Assay Type Detection Principle Key Advantages Key Limitations Best Suited For
Metabolic Activity (e.g., MTT Assay) [1] Measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by active mitochondria in living cells. Reliable, well-established, and requires only a basic spectrophotometric plate reader [1]. Formazan crystals are insoluble and require a dissolution step (e.g., DMSO). The solvent can be toxic, and pipetting can damage crystals, leading to variability [1]. Initial, high-throughput screening of compound toxicity on adherent cell lines.
Membrane Integrity (e.g., LDH Assay) [2] [3] [4] Measures Lactate Dehydrogenase (LDH) enzyme released from the cytoplasm of cells with damaged membranes. Simple, "add-only" procedure with soluble, stable signals. Allows for repeated sampling from the same well over time (kinetic studies) and easy multiplexing [2] [4]. Background LDH from serum in culture medium can interfere, potentially requiring the use of reduced-serum or serum-free media for accurate measurement [5]. Distinguishing between necrotic and apoptotic mechanisms; real-time monitoring of cytotoxicity.

Experimental Protocol: LDH Release Assay

The LDH assay is highly suitable for testing cyclic dipeptides due to its sensitivity and ability to monitor kinetics [2]. Below is a generalized workflow, which should be optimized for your specific cell line and compound.

G Start Start Experiment Plate Seed cells in multi-well plate (Include background and maximum LDH controls) Start->Plate Treat Treat cells with cyclo(L-Pro-L-Val) Plate->Treat Incubate Incubate (e.g., 24-48 hours) Treat->Incubate Collect Collect supernatant (Centrifuge if needed) Incubate->Collect Mix Mix supernatant with LDH Assay Working Solution Collect->Mix React Incubate (30 min, RT) to develop color Mix->React Measure Measure absorbance at 490 nm React->Measure Calculate Calculate % Cytotoxicity Measure->Calculate

Step-by-Step Methodology:

  • Cell Seeding and Controls: Seed your target cells (e.g., HeLa or MCF-7, as used in related research [6]) at an optimal density in a 96-well plate. Include essential control wells:

    • Background Control: Culture medium only (no cells).
    • Low Control: Cells with vehicle (e.g., DMSO, used to dissolve your peptide) to measure spontaneous LDH release.
    • High Control: Cells treated with a lysis buffer (included in kits) to measure maximum LDH release [3] [4].
  • Compound Treatment: Treat cells with a dilution series of cyclo(L-Pro-L-Val). Given that related cyclic dipeptides have shown cytotoxic activity [6] [7], a broad concentration range is recommended for initial screening.

  • Incubation: Incubate the plate for the desired period (e.g., 24-72 hours) under standard cell culture conditions.

  • Assay Execution: Follow the specific instructions of your commercial LDH assay kit [3] [4]. Generally, this involves transferring a small volume of supernatant (~50-100 µL) to a new plate, adding the reaction mixture, and incubating in the dark for about 30 minutes.

  • Measurement and Analysis: Measure the absorbance at 490 nm using a microplate reader. Calculate the percentage of cytotoxicity using the formula below:

    % Cytotoxicity = (Experimental - Low Control) / (High Control - Low Control) × 100

Troubleshooting Common Issues

Here are solutions to frequently encountered problems in cytotoxicity testing.

Problem Possible Cause Solution
High Background in Low/Background Controls High LDH level in serum used in culture medium [4]. Use reduced-serum (e.g., 1-2%) or serum-free media during the compound treatment period.

| Low Signal or Poor Sensitivity | - Assay signal is outside linear range.

  • Low number of cells per well. | - Generate an LDH standard curve to establish the assay's linear range [4].
  • Optimize the cell seeding density prior to the main experiment. | | High Variability Between Replicates | - Inconsistent cell seeding.
  • Inaccurate pipetting during supernatant transfer. | - Ensure a homogeneous cell suspension when seeding.
  • Use calibrated pipettes and consistent technique. | | No Cytotoxicity Detected | - Compound is not cytotoxic.
  • Incorrect storage or degradation of compound. | - Verify compound activity using a positive control (e.g., a known cytotoxic agent).
  • Ensure proper storage conditions for both the compound and assay reagents. |

Important Technical Considerations for Cyclic Dipeptides

  • Relevance of Model Systems: The choice of cell line is critical. Research has shown that certain cyclic dipeptides exhibit cytotoxic effects on specific cancer cell lines, such as HeLa (cervical) and MCF-7 (breast) carcinoma cells [6] [7]. Starting with these models may provide a positive baseline for your assay development.
  • Mechanism of Action: Be aware that your assay choice can provide clues about the mechanism. The LDH assay primarily detects necrosis or late-stage apoptosis where the membrane is compromised [5]. To investigate earlier apoptotic events, you may need to multiplex with other assays, such as Annexin V staining [3].

References

cyclo(L-Pro-L-Val) concentration dependent effects

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview & Key Data

The following table summarizes the core information and quantitative data for cyclo(L-Pro-L-Val) for quick reference.

Property Description
CAS No. 2854-40-2 [1] [2]
Molecular Formula C₁₀H₁₆N₂O₂ [1] [2]
Molecular Weight 196.25 g/mol [1] [2]
Sequence Cyclo(L-Pro-L-Val) or Cyclo(PV) [1] [2]
Bioactivity Antimicrobial, Anti-inflammatory [1] [2]
Recommended Storage Store at low temperature, sealed, away from moisture and light, under nitrogen [1] [2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the solubility of cyclo(L-Pro-L-Val), and how should I prepare my stock solutions?

A: The compound is highly soluble in DMSO. Proper preparation is critical for experimental success [1] [2].

  • Recommended Solvents: DMSO, CDCl₃ [2].
  • Standard Stock Concentration: A 100 mg/mL solution in DMSO provides a concentration of approximately 509.55 mM [1].
  • Troubleshooting Tip: The solution may require sonication to fully dissolve. Always use newly opened DMSO to avoid water contamination, which can impact solubility and compound stability. Aliquot and store stock solutions at -80°C to prevent repeated freeze-thaw cycles [1].

Q2: I am studying the anti-inflammatory pathway. What are the key molecular targets and effective concentrations for cyclo(L-Pro-L-Val)?

A: Your experimental focus determines the effective concentration. The primary anti-inflammatory mechanism involves inhibition of the NF-κB pathway [1] [2].

  • Key Molecular Targets:
    • Inhibition of Phosphorylation: IKKα, IKKβ, IκBα, and NF-κB [1] [2].
    • Suppression of Enzyme Expression: iNOS and COX-2 [1] [2].
  • Effective Concentration Range: In vitro studies using RAW 264.7 macrophage cells show activity in the range of 25 μM to 100 μM. The effects are consistently concentration-dependent, with stronger inhibition observed at 100 μM compared to 50 μM [1].
  • Troubleshooting Tip: If you are not observing the expected effect, verify the activity of your LPS stimulus first. Furthermore, consider performing a concentration-response curve (e.g., 25, 50, 75, 100 μM) to confirm the dose-dependent effect in your specific cellular model.

Q3: What concentration should I use for antimicrobial assays against plant pathogens?

A: For antimicrobial studies, the required concentration is significantly higher than for cellular anti-inflammatory assays.

  • Reported MIC: The minimum inhibitory concentration (MIC) against the plant pathogen Rhodococcus fascians LMG 3605 is 19.6 mg/mL [1]. This potency is comparable to 25 mg/mL of Chloramphenicol [1].
  • Troubleshooting Tip: Due to the high concentration needed, ensure your solvent (e.g., DMSO) does not exceed a level that is toxic to your bacterial strains or plant cells. Include appropriate solvent controls in your assay.

Q4: Is cyclo(L-Pro-L-Val) cytotoxic to my cell lines?

A: Available data suggests low cytotoxicity in some human cell lines. In HCT-116 and HEK293 cells, no cytotoxicity (EC₅₀ > 100 μM) was observed after 48 hours of incubation [1]. However, you should always determine the cytotoxicity profile in your specific cell model as part of your experimental optimization.

Experimental Protocol: Anti-inflammatory Activity in Macrophages

This protocol is adapted from research on cyclo(L-Pro-L-Val) [1].

Objective: To evaluate the inhibition of LPS-induced inflammatory signaling in RAW 264.7 macrophages.

Workflow: The following diagram outlines the key stages of the experimental protocol.

G cluster_analysis Analysis Methods Start Start Experiment Plate Plate RAW 264.7 macrophages Start->Plate PreTreat Pre-treatment with Cyclo(L-Pro-L-Val) (25-100 μM for 1 hr) Plate->PreTreat Stimulate Co-stimulate with LPS (1 μg/mL for 24 hrs) PreTreat->Stimulate Analyze Analyze Downstream Effects Stimulate->Analyze End End & Interpret Data Analyze->End WB Western Blot: p-IKKα/β, IκBα, NF-κB, iNOS, COX-2 PCR qPCR NO NO Production (Griess Assay)

Key Notes:

  • Critical Control: Always include a vehicle control (e.g., DMSO at the same dilution as your highest compound concentration) and an LPS-only control to establish baseline inflammation.
  • Concentration: The anti-inflammatory effect is concentration-dependent; therefore, including multiple concentrations (e.g., 25, 50, and 100 μM) is necessary to demonstrate this relationship [1].

NF-κB Anti-inflammatory Signaling Pathway

The anti-inflammatory activity of cyclo(L-Pro-L-Val) is achieved by inhibiting the central NF-κB signaling pathway. The diagram below illustrates its molecular targets.

G LPS External Stimulus (e.g., LPS) IKK IKK Complex (IKKα/β) LPS->IKK Activates IkB IκBα (Inhibitor) IKK->IkB Phosphorylates Inactive NF-κB / IκBα Complex (Inactive) IkB->Inactive Sequesters NFkB NF-κB (p50/p65) Active Active NF-κB Inactive->Active Releases Nucleus Nucleus Active->Nucleus Translocates to TargetGenes Transcription of Inflammatory Genes (iNOS, COX-2) Nucleus->TargetGenes Binds Promoter of Inhibitor Cyclo(L-Pro-L-Val) Inhibitor->IKK Inhibits Phosphorylation

References

overcoming cyclo(L-Pro-L-Val) analytical challenges

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common Analytical Challenges

Here are some specific issues you might encounter when working with cyclic dipeptides and how to address them.

Challenge Possible Cause Solution
Poor Chromatographic Separation [1] Basic compounds interacting with acidic silanol groups on the column. Use high-purity silica (type B) or polar-embedded phase columns. Add a competing base like triethylamine (TEA) to the mobile phase.
Poor Chromatographic Separation [1] Sample dissolved in a solvent stronger than the mobile phase. Re-dissolve or dilute the sample in the starting mobile phase composition or a weaker solvent. Reduce the injection volume.
Peak Tailing [1] Column degradation (voids, channels). Replace the column. Avoid pH and temperature conditions outside the column's specifications.
Low Signal or No Signal (LC-MS) [1] Ion suppression or inefficient ionization in the MS source. Optimize the LC method to improve separation from matrix components. Check and optimize MS source parameters (gas temp, nebulizer pressure).
Low Signal or No Signal (LC-MS) [1] High background noise from contaminated mobile phase or system. Use high-purity solvents and additives. Flush the entire LC-MS system, including the nebulizer and detector.
Inconsistent Quantitative Results [1] Unstable spray in the MS detector due to mobile phase degassing issues. Ensure the degasser is functioning properly. Degas mobile phases thoroughly before use.
Inconsistent Quantitative Results [1] Autosampler issues (air bubbles, clogged needle, leaking seal). Check sample vials for sufficient volume. Purge the autosampler lines. Inspect and replace the injector needle or seal if worn.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques used for cyclic dipeptides like cyclo(L-Pro-L-Val)? The most powerful and widely used technique is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) [2] [3]. LC separates the complex mixture, and MS/MS provides highly specific detection and confirmation by fragmenting the target molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is also a valid method for identifying specific cyclic dipeptides once they are isolated [4].

Q2: How can I improve the isolation and purification of cyclic dipeptides from complex biological samples? A highly efficient method is high-throughput solid-phase extraction (SPE) using a C18 stationary phase with a stepwise methanol gradient. One study successfully eluted bioactive cyclic dipeptides with methanol concentrations between 35% and 45% [4]. Following this with preparative High-Performance Liquid Chromatography (prep-HPLC) allows for further fractionation and purification of specific compounds of interest [4].

Q3: My sample contains a mixture of L- and D-amino acids. How can I quantify the enantiomers? A method combining Circular Dichroism (CD) spectroscopy and achiral Liquid Chromatography (LC) can be used. CD spectroscopy measures the optical activity and can determine the difference in concentration between L- and D-enantiomers. Achiral LC measures the total concentration of both. By combining the data from these two independent techniques, you can calculate the absolute concentration of each individual enantiomer in the mixture [5].

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the guides.

Protocol 1: Isolation of Cyclic Dipeptides via Solid-Phase Extraction (SPE) [4]

This protocol describes a method to selectively purify large amounts of cyclic dipeptides from a culture filtrate (CF).

  • 1. Sample Preparation: Obtain the CF from Lactobacillus plantarum LBP-K10 or your relevant bacterial source. Remove cellular debris by centrifugation and filtration.
  • 2. SPE Sorbent Conditioning: Condition a high-throughput C18-based SPE cartridge with methanol, followed by an equilibration step with a dilute aqueous solvent (e.g., water or 5% methanol).
  • 3. Sample Loading: Load the prepared CF onto the conditioned C18 SPE cartridge.
  • 4. Fraction Elution: Elute the absorbed compounds using a stepwise gradient of methanol in water. Increase the methanol concentration from 5% to 50% in 5% increments, collecting each fraction separately (e.g., MeSPEf-35, MeSPEf-40, MeSPEf-45, etc.).
  • 5. Bioassay and Analysis: Test all fractions for biological activity (e.g., antimicrobial, antiviral). Fractions showing significant activity (typically those eluted with 35%-45% methanol) should be further analyzed and purified.
Protocol 2: Identification via LC-MS/MS Analysis [2] [3]

This protocol outlines the steps for identifying and confirming cyclic dipeptides using LC-MS/MS.

  • 1. LC Separation:
    • Column: Use a reversed-phase C18 column.
    • Mobile Phase: A typical gradient runs from a watery solvent (e.g., water with 0.1% formic acid) to an organic solvent (e.g., acetonitrile with 0.1% formic acid).
    • Injection: Inject a few microliters of your purified sample or SPE fraction.
  • 2. Mass Spectrometry Detection:
    • Ionization: Use an Electrospray Ionization (ESI) source, which is suitable for a wide range of molecules [3].
    • Mass Analyzer: Operate a triple quadrupole (TQMS) in Selected Reaction Monitoring (SRM) mode for high sensitivity and specificity [3].
    • Fragmentation: For a target ion like cyclo(L-Pro-L-Val), the first quadrupole (Q1) selects its protonated molecule [M+H]+. This precursor ion is fragmented in the collision cell (q2), and a characteristic product ion is monitored in the third quadrupole (Q3). This precursor ion > product ion transition is a unique identifier.

The workflow is summarized below:

f LC-MS/MS Analysis Workflow Sample Purified Sample (SPE Fraction) LC LC Separation (Reversed-Phase C18 Column) Sample->LC MS1 MS: Ionization & Q1 Selects intact [M+H]⁺ precursor ion LC->MS1 Frag Fragmentation (Collision Cell with Gas) MS1->Frag MS2 MS: Q3 Monitors specific product ion Frag->MS2 Data Data Analysis Confirm identity via RT & SRM transition MS2->Data

A Note on Information and Next Steps

The information provided is based on analytical principles and techniques used for cyclic dipeptides in recent research. However, a method optimized for cyclo(L-Phe-L-Pro) might require adjustments for cyclo(L-Pro-L-Val).

  • Consulting Instrument Guides: The troubleshooting section of your specific HPLC or LC-MS instrument manual often provides the most detailed error codes and solutions [1].
  • Method Adaptation: Use these protocols as a starting point. You will need to optimize parameters like the LC gradient, MS collision energy, and SPE solvent strengths for your specific instrument and analyte.

References

Purification Methods for Cyclic Dipeptides

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes purification techniques used for cyclo(L-Pro-L-Val) and similar compounds, as mentioned across the research I found.

Compound Source / Application Key Purification Methods Reference
Cyclo(L-Pro-L-Val) Commercial source; bioactivity reference Information not available in search results (likely purchased) [1]
Cyclo(L-Pro-D-Val) Bacillus amyloliquefaciens Y1 (antifungal) Culture broth centrifugation → filtration (0.45µm) → liquid-liquid extraction with ethyl acetate → purification via preparative Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) [2]
cis-cyclo(L-Leu-L-Pro) & cis-cyclo(L-Phe-L-Pro) Lactobacillus plantarum LBP-K10 (antiviral) Culture filtrate → High-throughput C18 Solid-Phase Extraction (SPE) with a methanol gradient (5% to 50%) → Active fractions further purified by preparative HPLC (prep-HPLC) [3]
Cyclo(l-Leucyl-l-prolyl) Achromobacter xylosoxidans (inhibits aflatoxin) Culture medium → Diaion HP20 column chromatographyThin-Layer Chromatography (TLC)HPLC [4]
Cyclo(l-Pro-d-Leu) Bacterium from entomopathogenic nematode (antifungal) Purified using silica gel column chromatography, TLC, and HPLC [5]

A Generalized Purification Workflow

Based on the common techniques above, here is a logical workflow you could adapt for purifying cyclo(L-Pro-L-Val) from a microbial culture. This workflow integrates the most effective methods found in the literature.

cluster_1 Initial Processing cluster_2 Chromatographic Separation start Start: Crude Culture Broth step1 1. Clarification and Extraction start->step1 step2 2. Crude Concentration and Cleanup step1->step2 step1->step2 step3 3. Fractionation and Purification step2->step3 step4 4. Final Purification and Analysis step3->step4 step3->step4 end End: Pure Cyclic Dipeptide step4->end

HPLC Troubleshooting Guide

HPLC is a critical final purification step. Here are common issues and solutions based on general HPLC guidance and cyclic dipeptide applications.

Problem Possible Cause Solution

| Peak Tailing | - Basic compounds interacting with silanol groups.

  • Column void/degradation. | - Use high-purity silica or polar-embedded phase columns. Add a competing base like triethylamine (TEA) to the mobile phase. Replace the column [6]. | | Split Peaks | - Blocked frit or particles on column head.
  • Sample solvent too strong. | - Replace the pre-column frit. Dissolve the sample in the starting mobile phase or a weaker solvent [6]. | | Broad Peaks | - Extra-column volume too large.
  • Detector cell volume too large. | - Use short capillaries with the correct internal diameter. Ensure the flow cell volume is appropriate for the column used [6]. | | Low Response/No Peaks | - Sample not injected or too volatile for detection method (e.g., Charged Aerosol Detection).
  • Worn-out injector seal. | - Ensure proper injection. Check detector settings and sample suitability. Replace the injector rotor seal [6]. |

Confirming Stereochemistry: A Critical Final Step

For cyclic dipeptides, biological activity is highly dependent on the correct stereoisomer [7]. Cyclo(L-Pro-L-Val) is just one of four possible stereoisomers. After purification, it is essential to confirm its absolute configuration.

  • The Challenge: Traditional methods like optical rotation or acid hydrolysis (e.g., Marfey's method) can be unreliable for diketopiperazines, as they require large sample amounts or can cause epimerization [7].
  • The Recommended Solution: Electronic Circular Dichroism (ECD) Spectroscopy. This method can unambiguously differentiate all four stereoisomers of cyclo(Val-Pro) using a small amount (~0.1 mg/mL) of your purified sample without the need for derivatization [7]. You would compare the ECD spectrum of your purified compound against reference spectra of the four synthesized stereoisomers.

References

cyclo(L-Pro-L-Val) vs chloramphenicol toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Toxicity and Activity Profile

Feature Cyclo(L-Pro-L-Val) Chloramphenicol
Primary Activity Antimicrobial, Anti-inflammatory [1] Broad-spectrum Antibiotic [2]
Reported Antimicrobial Activity Toxic to plant pathogen R. fascians LMG 3605; potency comparable to 25 mg/mL Chloramphenicol [1]. MIC = 19.6 mg/mL against R. fascians LMG 3605 [1]. Used as a reference standard in antimicrobial assays (25 µg/mL) [1].

| Cytotoxicity (Mammalian Cells) | Low Cytotoxicity:

  • EC₅₀ > 100 µM in HCT-116 and HEK293 cell lines [1]. | Dose-dependent bone marrow depression (reticulocytopenia, anaemia) during treatment [3].

Idiosyncratic Aplastic Anaemia, often fatal, weeks after therapy [3]. | | Mechanism of Action | Binds to 50S ribosomal subunit, inhibiting protein synthesis [2]. | Binds to 50S ribosomal subunit, inhibiting protein synthesis [2]. | | Mechanism of Resistance | Information not located in search results. | Primarily enzymatic inactivation by Chloramphenicol Acetyltransferase (CAT) [4] [2]. Also efflux pumps and decreased membrane permeability [5] [2]. |


Detailed Experimental Data and Protocols

For researchers looking to replicate or contextualize these findings, here is a summary of the key experimental methodologies.

Antimicrobial Activity Assay
  • Objective: To evaluate the efficacy of compounds against bacterial pathogens.
  • General Protocol:
    • Strain Preparation: Grow the target bacterium (e.g., Rhodococcus fascians LMG 3605) to a specific culture density.
    • Compound Exposure: Expose the bacterial culture to a range of concentrations of the test compound (e.g., cyclo(L-Pro-L-Val)) and a positive control (e.g., Chloramphenicol).
    • Incubation & Analysis: Incubate for a set period (e.g., 24-48 hours). The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration that visually prevents bacterial growth. For R. fascians, cell viability can also be directly assessed after exposure [1].
Cytotoxicity Assessment (MTT Assay)
  • Objective: To determine the toxic effects of compounds on mammalian cells.
  • General Protocol:
    • Cell Culture: Seed mammalian cells (e.g., HCT-116, HEK293, RAW 264.7) in multi-well plates and allow them to adhere.
    • Treatment: Treat cells with a range of concentrations of the test compound. Include untreated controls.
    • Incubation & Measurement: After incubation (e.g., 48 hours), add MTT reagent. Living cells convert MTT into purple formazan crystals. Solubilize the crystals and measure the absorbance. The EC₅₀ (effective concentration that reduces cell viability by 50%) is then calculated [1].
Anti-inflammatory Activity Assessment
  • Objective: To investigate a compound's ability to inhibit inflammatory pathways.
  • Protocol for Cyclo(L-Pro-L-Val):
    • Cell Stimulation: Use macrophage cell lines (e.g., RAW 264.7). Pre-treat cells with the compound for one hour, then stimulate inflammation with Lipopolysaccharide (LPS).
    • Analysis: After 24 hours, measure the production of nitric oxide (NO) in the culture supernatant. Additionally, analyze cell lysates via Western Blot to detect changes in key proteins like iNOS, COX-2, and phosphorylated-NF-κB [1].

Mechanisms of Action and Resistance

The following diagrams illustrate the distinct mechanisms of action for Chloramphenicol and the anti-inflammatory pathway influenced by cyclo(L-Pro-L-Val).

Chloramphenicol: Protein Synthesis Inhibition & Resistance

G A Chloramphenicol B Enters bacterial cell A->B C Binds to 50S ribosomal subunit B->C D Inhibits peptidyl transferase activity C->D E Protein synthesis blocked D->E F Bacterial growth inhibited (Bacteriostatic) E->F G Resistance Mechanisms H Enzymatic Inactivation (Chloramphenicol Acetyltransferase - CAT) G->H I Efflux Pumps (Active transport out of cell) G->I J Target Site Modification G->J H->A Acetylation I->B J->C

Cyclo(L-Pro-L-Val): Proposed Anti-inflammatory Signaling Pathway

G LPS LPS Stimulus IKK IKKα/β Phosphorylation LPS->IKK CPV Cyclo(L-Pro-L-Val) Treatment CPV->IKK Inhibits NFkB NF-κB Activation IKK->NFkB INOS iNOS & COX-2 Expression NFkB->INOS NO NO Production (Inflammation) INOS->NO

Key Conclusions for Researchers

  • Toxicity Profile is a Key Differentiator: While both compounds show antimicrobial efficacy in specific models, their toxicity to mammalian systems differs vastly. Cyclo(L-Pro-L-Val) demonstrates low cytotoxicity in cell lines, whereas Chloramphenicol carries a known risk of severe, potentially fatal hematological toxicity [3] [1].
  • Different Stages of Development: Chloramphenicol is a well-characterized antibiotic with established, though serious, clinical use and known resistance mechanisms. Cyclo(L-Pro-L-Val) appears to be a research compound with emerging data on its dual antimicrobial and anti-inflammatory actions, suggesting potential for development in areas like biopesticides or anti-inflammatory therapeutics [1].
  • Mind the Data Gap: The available data do not allow for a direct potency comparison. The antimicrobial activity of cyclo(L-Pro-L-Val) was reported against a plant pathogen, and its MIC was measured in mg/mL, while Chloramphenicol's potency is typically reported in µg/mL for human pathogens [1]. Further studies in identical model systems are needed for a definitive comparison.

References

cyclo(L-Pro-L-Val) compared to other diketopiperazines

Author: Smolecule Technical Support Team. Date: February 2026

Diketopiperazines at a Glance

Diketopiperazines (DKPs), or cyclic dipeptides, are the simplest cyclic forms of peptides. They are characterized by a stable, rigid six-membered ring structure that provides high resistance to enzymatic degradation and often enhances cell permeability and target binding affinity, making them attractive scaffolds in drug discovery [1] [2]. The table below summarizes key DKPs mentioned in recent research.

DKP Compound Key Biological Activities & Potential Therapeutic Applications Experimental Models (Examples)
cyclo(L-Pro-L-Val) [3] Investigated as a challenging synthetic target; potential MOR agonist (based on similar structure cyclo(L-Pro-Tyr-Pro-Val)) [3]. In vitro synthesis [3].
cyclo(L-Pro-L-Trp) (CPT) [4] Anti-inflammatory, analgesic (anti-nociceptive). Alleviates formalin-induced inflammatory pain. In vivo mouse model (formalin-induced pain); in vitro cell cultures (RAW 264.7, iBMDM macrophages) [4].
cyclo(L-Pro-L-Phe) [5] Antimicrobial, anti-influenza virus (H3N2). In vitro plaque-forming assay (influenza A/H3N2); antimicrobial activity tests [5].
cyclo(L-Pro-L-Leu) [5] Antimicrobial, anti-influenza virus (H3N2). In vitro plaque-forming assay (influenza A/H3N2); antimicrobial activity tests [5].
Plinabulin & Derivative (5-3) [6] Anticancer. Plinabulin: tubulin depolymerization. Derivative 5-3: selective FLT3-ITD mutant kinase inhibition for Acute Myeloid Leukemia (AML). In vitro cancer cell lines (e.g., MV4-11, MOLM-13 AML cells); kinase activity assays [6].
cyclo(L-His-L-Pro) [4] Anti-inflammatory, neuroprotective. Reduces nitrative stress, inhibits NLRP3 inflammasome. In vitro microglial cell models [4].

Experimental Insights and Workflows

The following diagrams summarize the general experimental workflows used to evaluate the biological activities of these DKPs, based on methodologies from the cited studies.

architecture cluster_0 In Vitro Anti-Inflammatory Assay (e.g., for cyclo(L-Pro-L-Trp) cluster_1 In Vivo Analgesic Assay cluster_2 In Vitro Antiviral Assay A Cell Line: RAW 264.7 or iBMDM Macrophages B Stimulation with LPS A->B C Co-treatment with DKP B->C D Measurement of Markers: - Nitric Oxide (NO) (Griess assay) - Pro-inflammatory cytokines (TNF-α, IL-6) via RT-PCR C->D E Pathway Analysis: Western Blot for p-ERK, p-p38, p-JNK, p-p65 (NF-κB) D->E F Mouse Model: Formalin-induced Inflammatory Pain G Administration of DKP (e.g., cyclo(L-Pro-L-Trp)) F->G H Behavioral Analysis: - Licking/Lifting Duration - Edema & Neutrophil Infiltration G->H I Cell Line: Madin-Darby Canine Kidney (MDCK) Cells J Infection with Influenza A Virus (e.g., H3N2) I->J K Treatment with DKP J->K L Plaque-Forming Assay to Measure Viral Inhibition K->L

Mechanisms of Action and Signaling Pathways

The bioactivity of proline-based DKPs is often mediated through the modulation of key inflammatory and oncogenic signaling pathways.

architecture cluster_inflammatory Inflammatory Pain Pathway (e.g., cyclo(L-Pro-L-Trp) cluster_oncogenic Oncogenic Signaling Pathway (e.g., DKP 5-3) Start External Stimulus (e.g., LPS) A LPS/Inflammatory Signal Start->A B TRAF6 Ubiquitination A->B C MAPK Pathway Activation B->C D NF-κB Pathway Activation B->D E Release of Pro-inflammatory Mediators (NO, TNF-α, IL-1β, IL-6) C->E D->E F Pain Sensation & Tissue Inflammation E->F G FLT3-ITD Mutation (Oncogenic Driver) H Constitutive Activation of FLT3 Signaling G->H I Downstream Pro-survival Pathways Activation H->I J Cancer Cell Proliferation & Survival (AML) I->J DKP1 DKP Intervention DKP1->B Inhibits DKP2 DKP Intervention DKP2->H Inhibits

Key Implications for Drug Development

Synthesizing the available data reveals several critical considerations for researchers:

  • The Proline Advantage: DKPs containing proline, such as cyclo(L-Pro-L-Val), are noted for their extra-rigid conformation, which contributes to greater stability, resistance to enzymatic degradation, and improved cell permeability [1] [2]. This makes them a "privileged scaffold" in medicinal chemistry.
  • Synergistic Effects: Evidence suggests that combinations of different DKPs can exhibit superior efficacy compared to individual compounds. A study on cyclo(L-Phe-L-Pro) and cyclo(L-Leu-L-Pro) demonstrated that a combination of fractions containing these DKPs had stronger antibacterial and antiviral effects than the isolated compounds alone [5].
  • Overcoming Synthetic Hurdles: The synthesis of constrained cyclic tetrapeptides like cyclo(L-Pro-Tyr-Pro-Val) (which contains the L-Pro-L-Val motif) has been historically challenging. Recent advances using a β-thiolactone framework have enabled efficient cyclization with minimal epimerization, opening access to previously unattainable macrocycles with high biological potency (e.g., MOR agonist with EC50 = 2.5 nM) [3].

References

cyclo(L-Pro-L-Val) efficacy MRSA vs other antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy Data

The table below summarizes quantitative data on the anti-MRSA activity of cyclo(L-Pro-L-Val) and related compounds compared to conventional antibiotics.

Compound / Antibiotic Test Organism / Strain Potency (MIC range) Key Findings & Mechanism
cyclo(L-Pro-L-Val) (a DKP) S. aureus; MRSA strains [1] 32 - 256 μg/mL [1] Multiple target mechanisms; downregulates ribosomal proteins, cell membrane synthesis, DNA metabolism, and virulence genes [2]
cyclo(L-Val-L-Pro) (a DKP) MRSA [2] Information missing Multiple target mechanisms; downregulates ribosomal proteins, cell membrane synthesis, DNA metabolism, and virulence genes [2]
Cyclic Tetrapeptide (e.g., cyclo-L-(Pro-Tyr-Pro-Val)) Not specified (general MOR agonist) EC50 = 2.5 nM (MOR agonist) [3] Synthetic accessibility is a major challenge; novel β-thiolactone method enables production [3]
Vancomycin (Glycopeptide) MRSA [4] ~1 μg/mL [4] Single primary target; inhibits cell wall synthesis by binding to D-Ala-D-Ala [4]
Daptomycin (Lipopeptide) MRSA [4] ~1 μg/mL [4] Membrane-lytic activity; inserts into bacterial membrane causing depolarization [4]
Chloramphenicol MRSA strains (ATCC 43300, 33591, 49476) [5] 8 μg/mL [5] Single target; inhibits bacterial protein synthesis [5] [2]

Detailed Experimental Protocols

For your reference, here are the key methodologies used to generate the data in the studies cited.

1. Minimum Inhibitory Concentration (MIC) Determination [1] The standard broth microdilution method is used to determine MIC values.

  • Procedure: Two-fold serial dilutions of the test compound are prepared in a suitable broth (e.g., Mueller-Hinton Broth) in 96-well plates. The wells are inoculated with a standardized bacterial suspension (e.g., ~5 × 10⁵ CFU/mL) and incubated at 37°C for 16-20 hours. The MIC is defined as the lowest concentration of the compound that completely prevents visible growth.

2. Gene Expression Profiling via DNA Microarray [2] This method identifies changes in global gene expression in MRSA in response to compound treatment.

  • Procedure:
    • Treatment: MRSA cultures are treated with a sub-inhibitory concentration of cyclo(L-Val-L-Pro) and incubated.
    • RNA Extraction: Total RNA is isolated from both treated and untreated control cells.
    • Microarray Analysis: The RNA is labeled and hybridized to a DNA microarray containing probes for the entire MRSA genome.
    • Data Analysis: Differences in gene expression levels between treated and control groups are analyzed. Significant downregulation of genes involved in specific pathways (ribosomal proteins, membrane synthesis, etc.) indicates the compound's multi-target mechanism.

Mechanism of Action Workflow

The following diagram illustrates the multi-target mechanism of cyclo(L-Pro-L-Val) and related diketopiperazines (DKPs) in MRSA, as revealed by gene expression studies [2].

G Cyclo(L-Pro-L-Val)\nTreatment Cyclo(L-Pro-L-Val) Treatment Downregulation of\nKey Pathways Downregulation of Key Pathways Cyclo(L-Pro-L-Val)\nTreatment->Downregulation of\nKey Pathways Ribosomal Protein\nSynthesis Ribosomal Protein Synthesis Downregulation of\nKey Pathways->Ribosomal Protein\nSynthesis Cell Membrane\nSynthesis Cell Membrane Synthesis Downregulation of\nKey Pathways->Cell Membrane\nSynthesis DNA Metabolism DNA Metabolism Downregulation of\nKey Pathways->DNA Metabolism Virulence Factors Virulence Factors Downregulation of\nKey Pathways->Virulence Factors Inhibition of MRSA Growth Inhibition of MRSA Growth Ribosomal Protein\nSynthesis->Inhibition of MRSA Growth Cell Membrane\nSynthesis->Inhibition of MRSA Growth DNA Metabolism->Inhibition of MRSA Growth Virulence Factors->Inhibition of MRSA Growth

Key Insights for Drug Development

  • Unique Multi-Target Mechanism: Unlike conventional antibiotics, cyclo(L-Pro-L-Val) disrupts multiple biological pathways simultaneously [2]. This multi-target action is a significant advantage as it can delay the development of bacterial resistance.
  • Synergistic Potential: DKPs have shown potential in restraining virulence factors and quorum sensing [6]. This anti-virulence strategy, rather than direct bactericidal activity, could be leveraged in combination therapies with traditional antibiotics.
  • A Privileged Scaffold: The diketopiperazine core is considered a privileged scaffold in medicinal chemistry. Its rigidity, stability against enzymatic degradation, and ability to be functionalized make it an excellent platform for developing more potent analogs [7].

References

cyclo(L-Pro-L-Val) conformation different solvents

Author: Smolecule Technical Support Team. Date: February 2026

Conformational Data and Biological Activity

The table below summarizes the experimental findings for cyclo(L-Pro-L-Val) and a related tetrapeptide regarding their conformation and activity in different solvents:

Compound Solvent System Backbone Conformation Observed Biological Activity Experimental Method
cyclo(-L-Pro-L-Val-L-Pro-L-Val-) CDCl₃ (Chloroform) cis-trans-cis-trans (with C2 symmetry) Retarded stem-growth of rice seedlings [1] NMR, X-ray crystallography [1]
cyclo(-L-Pro-L-Val-L-Pro-L-Val-) DMSO-d₆ cis-trans-cis-trans (slightly different from CDCl₃) Information Not Specified NMR [1]
cyclo(-L-Pro-D-Val-L-Pro-D-Val-) DMSO-d₆ cis-trans-cis-trans Promoted root-growth of rice seedlings [1] NMR [1]
cyclo(-L-Pro-D-Val-L-Pro-D-Val-) Trifluoroethanol-d₃ all-trans Information Not Specified NMR [1]

Experimental Protocols for Conformational Analysis

The key findings on conformation are primarily determined through a combination of synthesis and spectroscopic analysis:

  • 1. Peptide Synthesis: The cyclic peptides, including cyclo(-L-Pro-L-Val-L-Pro-L-Val-), are synthesized using conventional peptide synthesis methods, typically involving cyclization of the corresponding linear precursor [1].
  • 2. Solvent Preparation: Samples are prepared by dissolving the purified cyclic peptide in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, trifluoroethanol-d₃) for analysis without interference from protonated solvent signals [1].
  • 3. Conformational Analysis via NMR: Nuclear Magnetic Resonance spectroscopy, including 1H NMR and 13C NMR, is the primary method. Analysis of chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) data allows researchers to determine the cis/trans configuration of the peptide bonds and the overall three-dimensional structure of the molecule in solution [1].
  • 4. Biological Activity Assays: The biological impact is evaluated using plant-based bioassays. For example, the effect on rice seedlings is tested by treating them with solutions of the peptide and measuring changes in stem growth retardation or root growth promotion over a defined period [1].

Research Workflow and Structure-Activity Relationship

The following diagram illustrates the logical workflow from synthesis to the final structure-activity relationship, highlighting how solvent choice influences the final outcome:

Start Start: Peptide Synthesis A Conformational Analysis Start->A B Solvent Environment A->B C Adopted Conformation B->C Determines D Observed Bioactivity C->D Influences

Key Implications for Research

The data demonstrates a direct Structure-Activity Relationship (SAR). The biological effect is not solely determined by the peptide's sequence but is critically influenced by the three-dimensional shape it adopts in a specific environment [1].

  • Solvent as a Design Tool: The choice of solvent is not just a medium for reaction but a tool to probe and manipulate bioactive conformations.
  • Stereochemistry is Crucial: The dramatic difference in activity between the L-L-L-L and L-D-L-D sequences underscores that subtle changes in stereochemistry can lead to different conformations and opposite biological effects [1].
  • Relevance to Drug Development: As a model for constrained peptides, these findings highlight the importance of evaluating drug candidates under physiologically relevant conditions to predict their true bioactivity [2].

References

cyclo(L-Pro-L-Val) gene expression vs commercial antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Activity & Potential

Cyclo(L-Pro-L-Val) demonstrates bioactive properties relevant to both agricultural and potential therapeutic applications.

Aspect Findings for Cyclo(L-Pro-L-Val) Comparative Context / Commercial Antibiotic
Antibacterial Activity Toxic to plant pathogen Rhodococcus fascians LMG 3605 (MIC: 19.6 mg/mL) [1]. Potency reported as comparable to Chloramphenicol (25 mg/mL) against the same strain [1].
Antiviral Activity Proline-containing CDPs (e.g., cis-cyclo(L-Leu-L-Pro), cis-cyclo(L-Phe-L-Pro)) show inhibitory effects on Influenza A virus (H3N2) [2] [3]. Specific data for cyclo(L-Pro-L-Val) vs. commercial antivirals not available in search results.
Antifungal Activity CDPs exhibit broad-spectrum effects [3] [4]; specific data for cyclo(L-Pro-L-Val) against human fungal pathogens is limited.
Cytotoxicity Low cytotoxicity observed in human HCT-116 and HEK293 cells (EC(_{50}) > 100 µM) [1]. Suggests a potentially favorable safety profile; requires direct comparison.
Key Advantage Potential anti-inflammatory activity alongside antimicrobial effects [1]. Many commercial antibiotics lack this dual functionality.

Experimental Insights

The assessment of cyclo(L-Pro-L-Val)'s activity is based on specific, established experimental models.

  • Antibacterial Assay (MIC Determination): The minimum inhibitory concentration (MIC) against Rhodococcus fascians LMG 3605 was determined through broth dilution methods. Bacterial viability is measured after incubation with the compound to find the lowest concentration that prevents visible growth [1].
  • Cytotoxicity Assay (MTT Assay): The low cytotoxicity (EC(_{50}) > 100 µM) was evaluated using the MTT assay in human cell lines (HCT-116, HEK293). This colorimetric method measures the reduction of yellow MTT to purple formazan by metabolically active cells, indicating cell viability after 48 hours of compound exposure [1].
  • Anti-inflammatory Mechanism Analysis: The anti-inflammatory mechanism was investigated in LPS-stimulated RAW 264.7 macrophages. After pre-treating cells with cyclo(L-Pro-L-Val) for one hour and then co-incubating with LPS for 24 hours, researchers used Western Blot analysis to detect inhibition of key proteins (IKKα/β, I-κBα, NF-κB, iNOS, COX-2) in the inflammatory pathway. Griess reagent was used to measure nitric oxide (NO) production in the culture supernatant [1].

Mechanism of Action: A Dual Pathway

Research indicates that cyclo(L-Pro-L-Val) may work through a unique dual mechanism, combining direct antimicrobial action with host-directed anti-inflammatory effects. The following diagram illustrates the proposed anti-inflammatory signaling pathway based on studies in immune cells.

LPS LPS IKK IKK Complex (IKKα/β) LPS->IKK Cyclo(L-Pro-L-Val) Cyclo(L-Pro-L-Val) Cyclo(L-Pro-L-Val)->IKK Inhibits Phosphorylation IkB I-κBα IKK->IkB Phosphorylates NFkB_Inactive NF-κB (Inactive in cytoplasm) NFkB_Active NF-κB (Active in nucleus) TargetGenes iNOS, COX-2 NFkB_Active->TargetGenes Transcribes IkB->NFkB_Inactive Sequesters IkB->NFkB_Active Degradation (Releases NF-κB)

Research Considerations

For researchers, the current data suggests several promising directions and considerations for cyclo(L-Pro-L-Val):

  • Promising Dual Activity: The combination of antimicrobial and anti-inflammatory effects is a valuable profile, potentially useful for treating infections where inflammation causes significant damage [1].
  • Scope of Data: Most available data focuses on plant pathology [4] [1]. Its efficacy against human bacterial pathogens, especially compared to a broad range of commercial antibiotics, remains an area for extensive study.
  • Synergistic Potential: Research on other cyclic dipeptides shows that combinations can have superior effects compared to individual compounds [2] [3]. Investigating cyclo(L-Pro-L-Val) in combination with established antibiotics could be a fruitful research path.

References

cyclo(L-Pro-L-Val) spectrum antimicrobial activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Activity of Cyclo(L-Pro-L-Val) and Analogues

Compound Observed Activity Test Organism/Condition Key Findings (Quantitative Data) Source/Organism
cyclo(L-Pro-L-Val) Antibacterial Staphylococcus aureus (Gram-positive) MIC: 32 to 256 µg/mL; MBC: 128 to 512 µg/mL [1]. Streptomyces antimicrobicus BN122 (endophyte) [1]
Antifungal Rhizoctonia solani (fungus) Inhibited fungal growth [2]. Pseudomonas aurantiaca [2]
Cytotoxic (Anticancer) MDA-MB-231 (Breast cancer), HeLa (Cervical cancer), HepG2 (Liver cancer) cells IC50: 32.00-57.08 µg/mL (MDA-MB-231); 85.73-158.93 µg/mL (HeLa); 276.89-323.48 µg/mL (HepG2) [1]. Streptomyces antimicrobicus BN122 (endophyte) [1]
cyclo(L-Pro-L-Leu) Antibacterial Staphylococcus aureus (Gram-positive) MIC: 32 to 256 µg/mL; MBC: 128 to 512 µg/mL [1]. Streptomyces antimicrobicus BN122 [1]
Anti-influenza Virus Influenza A/H3N2 virus Showed notable antiviral activity in plaque-forming assays [3]. Lactobacillus plantarum LBP-K10 [3]
Antifungal & Aflatoxin Inhibition Colletotrichum orbiculare & Aspergillus parasiticus Inhibited conidia germination and appressorium formation; repressed aflatoxin production genes [2] [4]. Pseudomonas sesami BC42 & Achromobacter xylosoxidans [2] [4]
cyclo(L-Pro-L-Phe) Antibacterial Staphylococcus aureus (Gram-positive) MIC: 32 to 256 µg/mL; MBC: 128 to 512 µg/mL [1]. Streptomyces antimicrobicus BN122 [1]
Anti-influenza Virus Influenza A/H3N2 virus Exhibited significant antiviral activity [3]. Lactobacillus plantarum LBP-K10 [3]
cyclo(L-Pro-L-Trp) Antibacterial Staphylococcus aureus (Gram-positive) MIC: 32 to 256 µg/mL; MBC: 128 to 512 µg/mL [1]. Streptomyces antimicrobicus BN122 [1]

Key Experimental Protocols

The data in the table above was generated using standard microbiological and biochemical assays. Here are the core methodologies used in the cited research:

  • Antibacterial Activity (MIC/MBC): The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using established broth microdilution methods [1]. Briefly, bacterial strains are exposed to serial dilutions of the compound in a liquid medium. The MIC is the lowest concentration that visually inhibits growth. The MBC is determined by subculturing from wells with no growth to find the lowest concentration that kills 99.9% of the initial inoculum [1].
  • Antifungal Activity: For plant pathogens like Colletotrichum orbiculare, activity was assessed by measuring the inhibition of conidia (spore) germination and appressorium formation on microscope slides or by observing a reduction in lesion size on infected plant leaves [2].
  • Cytotoxic Activity (Anticancer): Cytotoxicity against cancer cell lines (e.g., HeLa, HepG2) was evaluated using the MTT assay [1]. This colorimetric assay measures the activity of cellular enzymes that reduce MTT to an insoluble purple formazan, which correlates with the number of living cells. The IC50 value represents the concentration of the compound that reduces cell viability by 50% [1].
  • Antiviral Activity: Anti-influenza virus activity was determined by a plaque-forming assay [3]. This method involves treating virus-infected cell cultures (like Madin-Darby canine kidney cells) with the compound and then quantifying the reduction in the number of viral plaques (areas of infection) compared to an untreated control [3].
  • Compound Purification: The cyclic dipeptides were typically purified from bacterial culture filtrates using techniques like solid-phase extraction (SPE) with methanol gradients [3] or preparative thin-layer chromatography (TLC) [2], followed by identification using gas chromatography-mass spectrometry (GC-MS) [3] or NMR spectroscopy [1].

Important Considerations for Researchers

When evaluating this data, please consider the following points that are critical for drug development:

  • Stereochemistry is Crucial: The biological activity of cyclic dipeptides is highly dependent on their stereochemistry. For example, one study found that while cyclo(L-Leu-L-Pro) and cyclo(D-Leu-D-Pro) showed significant antifungal activity, the isomer cyclo(D-Leu-L-Pro) was inactive [2]. Always confirm the specific stereoisomer being studied.
  • Spectrum is Not Fully Established: The available data primarily shows activity against Gram-positive bacteria (e.g., Staphylococcus aureus). There is a lack of reported efficacy against Gram-negative bacteria in the current search results, with one study on cyclic tetrapeptides explicitly noting no activity against E. coli and P. aeruginosa [5].
  • Cytotoxicity Selectivity: The observed cytotoxicity against cancer cells is promising, but the potential therapeutic window is indicated by the higher IC50 values in non-cancerous Vero cells (482.73 to 680.87 µg/mL), suggesting a degree of selectivity that warrants further investigation [1].

Research Workflow and Activity Relationship

To help visualize the journey from discovery to functional analysis of these compounds, the following diagram outlines the general research workflow and the key factor influencing activity.

Start Start: Bacterial Culture A Extraction & Purification Start->A Culture Filtrate B Structural Identification A->B Pure Compound C Bioactivity Screening B->C Identified CDP D Data Analysis & Conclusion C->D Experimental Data Stereochemistry Key Factor: Stereochemistry Stereochemistry->C

References

cyclo(L-Pro-L-Val) multiple biological targets validation

Author: Smolecule Technical Support Team. Date: February 2026

Biological Target and Mechanism of Action

Cyclo(L-Pro-L-Val) is a 2,5-diketopiperazine that has demonstrated significant anti-inflammatory activity. Its primary validated mechanism involves the suppression of the NF-κB signaling pathway [1].

The compound exerts its effect by significantly inhibiting the phosphorylation of key kinases IKKα and IKKβ. This inhibition prevents the degradation of the inhibitory protein IκBα, which in turn leads to the suppression of the transcription factor NF-κB [1]. The downstream consequences of this mechanism are summarized in the table below.

Target/Pathway Effect of Cyclo(L-Pro-L-Val) Biological Outcome
IKKα/IKKβ Inhibits phosphorylation [1] Suppresses upstream signaling
IκBα Inhibits degradation (via IKK inhibition) [1] Prevents NF-κB activation
NF-κB Suppresses activation [1] Reduces transcription of pro-inflammatory genes
iNOS & COX-2 Inhibits activation [1] Reduces production of inflammatory mediators

The signaling pathway is also illustrated below for clarity.

G Cyclo(L-Pro-L-Val) Inhibition of NF-κB Signaling InflammatoryStimulus Inflammatory Stimulus IKK IKK Complex (IKKα/IKKβ) InflammatoryStimulus->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation (Activates) NFkB NF-κB (Transcription Factor) IkB->NFkB Sequesters (Inactive) Genes Pro-inflammatory Genes (iNOS, COX-2) NFkB->Genes Transcription Inflammation Inflammatory Response Genes->Inflammation Inhibitor Cyclo(L-Pro-L-Val) Inhibitor->IKK Inhibits

Experimental Data and Protocol

The key experimental findings on cyclo(L-Pro-L-Val) are summarized in the table below. Please note that specific experimental details are limited.

Experimental Aspect Reported Data
Reported Activity Anti-inflammatory [1].
Molecular Targets IKKα, IKKβ, IκBα, NF-κB, iNOS, COX-2 [1].
Effect on Targets Significant inhibition of phosphorylation (IKKα, IKKβ, IκBα, NF-κB) and activation (iNOS, COX-2) in a concentration-dependent manner [1].
Source Extracted from the fruits of Mycobacterium chiliolyticum AZ2 and Mycobacterium leprae [1].

While the exact biological assay protocols for cyclo(L-Pro-L-Val) were not detailed in the search results, research on similar cyclic dipeptides provides insight into common experimental approaches for validating anti-quorum sensing and anti-biofilm activity [2]. The general workflow is as follows.

G General Workflow for Anti-QS/Biofilm Compound Validation Step1 1. Compound Treatment (Add CDP at various concentrations to bacterial culture) Step2 2. Assay Virulence Factors (Measure pyocyanin, proteases, elastase, pyoverdin) Step1->Step2 Step3 3. Assess Biofilm Formation (Crystal violet staining or microscopy) Step2->Step3 Step4 4. Gene Expression Analysis (qPCR to measure QS-related gene expression) Step3->Step4 Step5 5. Protein Binding Assay (Molecular docking and ITC with LasR protein) Step4->Step5

Research Context and Alternatives

The search results indicate that cyclo(L-Pro-L-Val) is part of a broader family of proline-based cyclic dipeptides being investigated for various biological activities. Here is a comparison of its documented scope with related compounds:

Compound Reported Bioactivities (from search results)
Cyclo(L-Pro-L-Val) Anti-inflammatory, anti-virulence against plant pathogens [1].
Cyclo(L-Pro-L-Tyr) Anti-quorum sensing, anti-biofilm against P. aeruginosa [2].
Cyclo(L-Pro-L-Phe) Anti-quorum sensing, anti-biofilm, antifungal, anti-influenza virus [2] [3].
Cyclo(L-Pro-L-Ile) Elicits plant defense responses, controls pine wilt disease [4].
Cyclo(L-Leu-L-Pro) Anti-influenza virus, antibacterial [3].

References

×

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

196.121177757 Da

Monoisotopic Mass

196.121177757 Da

Heavy Atom Count

14

Wikipedia

Cyclo(L-Pro-L-Val)

Dates

Last modified: 08-15-2023
Citromycetins and bilains A-C: new aromatic polyketides and diketopiperazines from Australian marinederived and terrestrial Penicillium spp. Capon R.J. et al. J. Nat. Prod. 2007, 70, 1746.Quorum-sensing cross talk: isolation and chemical characterization of cyclic dipeptides from Pseudomonas aeruginosa and other Gram-negative bacteria. Holden M.T.G. et al. Mol. Microbiol. 1999, 33, 1254.

Explore Compound Types